3-Bromo-5-methyl-2-propoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3-bromo-5-methyl-2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCLUBYCOQMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401464 | |
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-02-8 | |
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
CAS Number: 870718-02-8
This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines a general synthesis protocol, and discusses its primary application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
This compound is a substituted arylboronic acid with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . While specific experimental data for this compound is not extensively published, the following table summarizes its key physicochemical properties based on available information and estimations from structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 870718-02-8 | |
| Molecular Formula | C10H14BBrO3 | |
| Molecular Weight | 272.93 g/mol | |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Purity | ≥98% | Typical purity from commercial suppliers |
| Melting Point | Not available | Data not found in public literature |
| Boiling Point | Not available | Data not found in public literature |
| Solubility | Soluble in methanol, THF, and other polar organic solvents. Low solubility in water. | General solubility for arylboronic acids |
Synthesis of Arylboronic Acids: A General Protocol
Reaction Scheme:
-
Lithiation: 1,3-Dibromo-5-methyl-2-propoxybenzene + n-Butyllithium → 3-Bromo-5-methyl-2-propoxyphenyllithium
-
Borylation: 3-Bromo-5-methyl-2-propoxyphenyllithium + Triisopropyl borate → Lithium diisopropoxy(3-bromo-5-methyl-2-propoxyphenyl)boronate
-
Hydrolysis: Lithium diisopropoxy(3-bromo-5-methyl-2-propoxyphenyl)boronate + Aqueous Acid → this compound
Materials and Reagents:
-
1,3-Dibromo-5-methyl-2-propoxybenzene
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
Experimental Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
-
Lithiation: Dissolve 1,3-Dibromo-5-methyl-2-propoxybenzene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Borylation: To the freshly prepared organolithium solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound serves as a versatile building block in this reaction to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
General Suzuki-Miyaura Coupling Protocol:
Reaction Scheme:
This compound + Aryl Halide/Triflate --(Pd Catalyst, Base, Solvent)--> Substituted Biaryl
Materials and Reagents:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Argon or Nitrogen gas
Experimental Procedure:
-
Setup: In a reaction vessel, combine this compound, the aryl halide or triflate, and the base.
-
Degassing: Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific biological activity or the involvement of this compound in any signaling pathways. While many substituted biaryl compounds synthesized using arylboronic acids have significant biological activities, the direct biological effects of this particular precursor molecule have not been reported. Researchers in drug discovery may use this compound as a fragment in the synthesis of larger molecules for screening in various biological assays.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Application
The logical flow from starting materials to the final coupled product is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and application of the title compound.
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a key building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data, presents detailed experimental protocols for its synthesis and characterization, and illustrates its application in a common synthetic workflow.
Core Physical and Chemical Data
This compound, with the CAS number 870718-02-8, is a substituted arylboronic acid.[1] The presence of the boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 870718-02-8 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₄BBrO₃ | Moldb[2] |
| Molecular Weight | 272.93 g/mol | Moldb[2] |
| Melting Point | 85-89 °C | ChemicalBook[1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥98% | Moldb[2] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of arylboronic acids, which are applicable to this compound.
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
Reaction Scheme:
-
Formation of the organolithium reagent from 1-bromo-3-methyl-2-propoxybenzene.
-
Reaction of the organolithium reagent with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis of the resulting boronate ester to yield the boronic acid.
Materials and Reagents:
-
1-Bromo-3-methyl-2-propoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
A solution of 1-bromo-3-methyl-2-propoxybenzene in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Triisopropyl borate is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at this temperature before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Dry, purified sample of this compound
-
Spatula and watch glass
Procedure:
-
A small amount of the dry, crystalline sample is placed on a clean, dry watch glass.
-
The open end of a capillary tube is gently pressed into the sample, causing a small amount of the solid to enter the tube.
-
The tube is inverted and tapped gently to pack the solid into the sealed end. A packed column of 2-3 mm in height is ideal.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (85-89 °C), the heating rate is reduced to 1-2 °C per minute to ensure accurate determination.
-
The temperature at which the first liquid drop appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range. A narrow melting range is indicative of high purity.
Application in Suzuki-Miyaura Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The general workflow for such a reaction is depicted below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide: NMR Spectral Analysis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-methyl-2-propoxyphenylboronic acid is a substituted arylboronic acid. Compounds of this class are pivotal in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science. Accurate structural elucidation is critical, and NMR spectroscopy is the most powerful tool for this purpose. This document provides a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra for this compound, a generalized experimental protocol for data acquisition, and a workflow for the analysis process.
Predicted NMR Spectral Data
The chemical structure of this compound is analyzed to predict its NMR spectra. The substituents on the benzene ring—bromo, methyl, propoxy, and boronic acid groups—each exert distinct electronic effects that influence the chemical shifts of nearby protons and carbon atoms.
Molecular Structure:
(Note: A proper 2D chemical structure diagram would show the Boronic Acid at C1, Propoxy at C2, Bromo at C3, and Methyl at C5. The aromatic protons are at C4 and C6.)
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the propoxy side chain, the aromatic methyl group, and the boronic acid hydroxyl protons. The latter may appear as a broad signal and can be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.51 | d | ~2.1 | 1H | Ar-H (H-6) |
| ~7.35 | d | ~2.1 | 1H | Ar-H (H-4) |
| ~8.05 | s (broad) | - | 2H | B(OH )₂ |
| ~3.95 | t | 6.5 | 2H | -O-CH₂ -CH₂-CH₃ |
| ~2.30 | s | - | 3H | Ar-CH₃ |
| ~1.75 | sextet | 7.0 | 2H | -O-CH₂-CH₂ -CH₃ |
| ~0.98 | t | 7.4 | 3H | -O-CH₂-CH₂-CH₃ |
s = singlet, d = doublet, t = triplet
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct signals corresponding to the unique carbon atoms in the molecule. The carbon attached to the boron atom (C-1) often shows a broad signal or may not be observed due to quadrupolar relaxation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C -2 (C-OPr) |
| ~138.0 | C -5 (C-CH₃) |
| ~136.5 | C -6 (Ar-CH) |
| ~134.2 | C -4 (Ar-CH) |
| ~125.0 (broad) | C -1 (C-B(OH)₂) |
| ~115.8 | C -3 (C-Br) |
| ~70.5 | -O-CH₂ -CH₂-CH₃ |
| ~22.0 | -O-CH₂-CH₂ -CH₃ |
| ~20.8 | Ar-CH₃ |
| ~10.6 | -O-CH₂-CH₂-CH₃ |
Experimental Protocols
A generalized protocol for acquiring high-quality NMR data for an arylboronic acid like this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the solid sample.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for boronic acids due to its good solubilizing power and its ability to allow observation of exchangeable protons (like B(OH)₂).
-
Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine characterization, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used for spectral referencing.
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30 (standard 30-degree pulse).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled 30-degree pulse).
-
Number of Scans: 1024-2048 scans (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1.5 seconds.
-
Spectral Width: -10 to 220 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Stability and Storage of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methyl-2-propoxyphenylboronic acid is an organic building block, likely utilized in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of such reagents is paramount to ensure reaction reproducibility, yield, and purity of the final product. This guide outlines the potential stability challenges associated with arylboronic acids and provides recommended storage conditions and methodologies for stability assessment.
Chemical Properties
A summary of the basic chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 870718-02-8 |
| Molecular Formula | C10H14BBrO3 |
| Molecular Weight | 272.93 g/mol [1] |
| Purity | Typically ≥98% |
Stability Considerations for Arylboronic Acids
Arylboronic acids are generally more stable to air and moisture than many other organometallic reagents.[2] However, they are susceptible to several degradation pathways that can impact their integrity over time.
Potential Degradation Pathways:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process can be accelerated by harsh acidic or basic conditions.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of certain metals or strong oxidizing agents.
-
Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This is often a reversible process in the presence of water.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the quality of this compound.
Storage Conditions
The following table summarizes the recommended storage conditions based on supplier information and general best practices for arylboronic acids.
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[3] Room temperature for short-term (if less than 2 weeks). | Minimizes degradation rates. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in a dark place, protected from direct sunlight. | Minimizes potential light-induced degradation. |
| Container | Keep in a tightly sealed container.[4] | Prevents exposure to air and moisture. |
Handling Procedures
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Avoid contact with skin and eyes.[5]
-
Take precautions against static discharge.[6]
-
For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[3]
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a systematic study is required. The following are proposed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To quantify the purity of this compound and detect the formation of degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The peak area can be used to determine the relative purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Objective: To confirm the chemical structure of the boronic acid and identify potential degradation products.
Methodology:
-
Solvent: Deuterated solvent such as DMSO-d6 or CDCl3.
-
Analysis: Acquire 1H and 13C NMR spectra.
-
Interpretation: Analyze the chemical shifts, integration, and coupling constants to confirm the expected structure. The appearance of new signals may indicate degradation. For example, the disappearance of the boronic acid proton signal and the appearance of a new aromatic proton signal could indicate protodeboronation.
Forced Degradation Study
Objective: To identify potential degradation pathways and the susceptibility of the molecule to various stress conditions.
Methodology:
-
Acidic Conditions: Dissolve the compound in a solution of HCl or H2SO4 and heat.
-
Basic Conditions: Dissolve the compound in a solution of NaOH or KOH and heat.
-
Oxidative Conditions: Treat the compound with a solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid compound at an elevated temperature.
-
Photolytic Stress: Expose the compound (in solid or solution form) to UV or visible light.
-
Analysis: At specified time points, analyze the stressed samples by HPLC and NMR to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate the proposed workflow for stability testing and the potential degradation pathways for arylboronic acids.
Conclusion
While this compound is expected to exhibit stability characteristics similar to other arylboronic acids, empirical data is necessary to define its specific storage requirements and shelf-life. The recommendations and experimental protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important chemical reagent in their work. It is important to note that arylboronic acids may be considered potentially genotoxic impurities, and controlling their levels in active pharmaceutical ingredients could be a regulatory requirement.[7]
References
- 1. 870718-02-8 | (3-Bromo-5-methyl-2-propoxyphenyl)boronic acid - Moldb [moldb.com]
- 2. nbinno.com [nbinno.com]
- 3. usbio.net [usbio.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Guide: Physicochemical Properties of 3-Bromo-5-methyl-2-propoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular formula and molecular weight of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a compound of interest in various research and development applications.
Molecular Composition and Weight
The fundamental physicochemical properties of a compound, its molecular formula and molecular weight, are crucial for experimental design, analytical characterization, and theoretical modeling. The table below summarizes these core attributes for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄BBrO₃ |
| Molecular Weight | 272.93 g/mol |
| CAS Number | 870718-02-8 |
Table 1: Key physicochemical data for this compound.
Experimental Protocols: Molecular Weight Determination
The molecular weight of this compound is calculated based on its molecular formula, C₁₀H₁₄BBrO₃[1], and the standard atomic weights of its constituent elements as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Methodology:
The calculation is performed by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights used are:
-
Carbon (C): 12.011 u
Calculation:
-
(10 × 12.011) + (14 × 1.008) + (1 × 10.81) + (1 × 79.904) + (3 × 15.999) = 272.931 g/mol
The calculated molecular weight is approximately 272.93 g/mol .
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.
Figure 1: Calculation of Molecular Weight.
References
- 1. fiveable.me [fiveable.me]
- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Boron - Wikipedia [en.wikipedia.org]
- 5. #5 - Boron - B [hobart.k12.in.us]
- 6. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
Structure and conformation of 3-Bromo-5-methyl-2-propoxyphenylboronic acid
An In-depth Technical Guide on the Structure and Conformation of 3-Bromo-5-methyl-2-propoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a predictive analysis of the structure and conformation of this compound based on established principles of organic chemistry and data from structurally analogous compounds. As of this writing, detailed experimental data for this specific molecule is not publicly available.
Introduction
Phenylboronic acids are a pivotal class of compounds in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Their utility extends to medicinal chemistry and materials science, where their unique electronic and structural properties are harnessed. This guide focuses on the predicted structure and conformation of a specific, substituted phenylboronic acid: this compound. The strategic placement of bromo, methyl, and propoxy groups on the phenyl ring is anticipated to impart distinct steric and electronic characteristics that influence its reactivity and solid-state structure.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a bromine atom, a methyl group, and a propoxy group (-OCH₂CH₂CH₃).
Influence of Substituents on Conformation
The conformation of the molecule, particularly the orientation of the boronic acid and propoxy groups relative to the phenyl ring, is dictated by a combination of steric and electronic effects.
-
Ortho-Propoxy Group: The presence of a propoxy group at the ortho position to the boronic acid is the most significant factor influencing conformation. Studies on other ortho-alkoxy substituted phenylboronic acids have shown that intramolecular hydrogen bonding can occur between one of the hydroxyl groups of the boronic acid and the oxygen atom of the alkoxy group.[1][2] This interaction would favor a conformation where the propoxy group and the boronic acid are oriented to facilitate this hydrogen bond, potentially leading to a more planar arrangement of this part of the molecule. This can also disrupt the typical hydrogen-bonded dimer formation often seen in the crystal structure of unsubstituted phenylboronic acid.[3][4][5]
-
Steric Hindrance: The substituents on the phenyl ring create steric hindrance, which influences the rotational freedom around the C-B bond and the C-O bond of the propoxy group.[6] The interplay between the bromo, methyl, and propoxy groups will likely result in a preferred, low-energy conformation where steric clashes are minimized.
Predicted Solid-State Structure
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[3][7] However, the presence of the ortho-propoxy group in this compound may favor the formation of monomeric structures in the crystal lattice due to intramolecular hydrogen bonding.[1] The overall crystal packing will be a result of a balance between these intramolecular interactions and intermolecular forces such as van der Waals interactions and potential weaker hydrogen bonds.
Physicochemical and Spectroscopic Data (Predicted and Known)
While extensive experimental data for this compound is unavailable, some basic properties can be found from chemical supplier databases.[8][9] Predicted spectroscopic data can be inferred from the analysis of similar compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromo-5-propoxyphenylboronic acid | (3-bromo-2-isopropoxy-5-methylphenyl)boronic acid |
| CAS Number | 870718-02-8[8] | 871126-27-1[10] | Not available |
| Molecular Formula | C₁₀H₁₄BBrO₃[8] | C₉H₁₂BBrO₃[10] | C₁₀H₁₄BBrO₃[11] |
| Molecular Weight | 272.93 g/mol [8] | 258.91 g/mol [10] | 272.93 g/mol [11] |
| Appearance | Predicted to be a solid | Solid | Solid[11] |
| Melting Point | Not available | 159-164 °C[12][13] | Not available |
| Purity (Typical) | >97% (from suppliers) | >97% (from suppliers) | 97%[11] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons, propoxy group protons (triplet, sextet, triplet), methyl group proton (singlet), and boronic acid hydroxyl protons (broad singlet). |
| ¹³C NMR | Aromatic carbons (including carbons attached to bromo, methyl, propoxy, and boronic acid groups), propoxy group carbons, and methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine. |
Experimental Protocols
While no specific experimental protocols for this compound have been published, a plausible synthetic route and characterization methods can be proposed based on general procedures for the synthesis of substituted phenylboronic acids.
Proposed Synthesis Protocol
The synthesis of this compound can be envisioned via a Grignard reaction followed by reaction with a borate ester and subsequent hydrolysis.[14][15][16]
Reaction Scheme:
-
Starting Material: 1,3-Dibromo-5-methyl-2-propoxybenzene
-
Step 1: Grignard Reagent Formation: React 1,3-Dibromo-5-methyl-2-propoxybenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to selectively form the Grignard reagent at one of the bromine positions.
-
Step 2: Borylation: The resulting Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Step 3: Hydrolysis: The intermediate boronate ester is hydrolyzed with an aqueous acid to yield the final product, this compound.
Detailed Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a solution of 1,3-Dibromo-5-methyl-2-propoxybenzene in anhydrous THF to the dropping funnel and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise to the cooled Grignard reagent. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Purity Assessment
The purity of the synthesized compound should be assessed using standard analytical techniques.[17]
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
A primary impurity to be aware of is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid.[17]
Visualizations
Predicted Molecular Structure
Caption: Predicted 2D structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Predicted Hydrogen Bonding Pattern
Caption: Predicted intramolecular hydrogen bonding in the monomeric form.
References
- 1. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 870718-02-8 | (3-Bromo-5-methyl-2-propoxyphenyl)boronic acid - Moldb [moldb.com]
- 9. 3-BROMO-5-METHYL-2-PROPOXYPHENYLBORONIC& CAS#: 870718-02-8 [amp.chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. (3-Bromo-2-isopropoxy-5-methylphenyl)boronic acid [cymitquimica.com]
- 12. 3-BROMO-5-PROPOXYPHENYLBORONIC ACID [chemicalbook.com]
- 13. 3-Bromo-5-propoxyphenylboronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 14. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 16. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 17. benchchem.com [benchchem.com]
Navigating the Solubility of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of 3-Bromo-5-methyl-2-propoxyphenylboronic acid in organic solvents, a critical parameter for its application in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing experimental protocols and contextual solubility data for analogous compounds in the absence of specific public data for the title compound.
Introduction: The Challenge of Boronic Acid Solubility
This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of reactions utilizing this reagent, its purification, and its formulation are all heavily dependent on its solubility in various organic solvents. Factors such as the polarity of the solvent, the nature and position of substituents on the phenyl ring, and the potential for intermolecular interactions like hydrogen bonding all play a significant role in determining its solubility.[1] Boronic acids are also known to be prone to dehydration, forming cyclic anhydrides called boroxines, which can further complicate solubility studies.[1][2]
Quantitative Solubility Data: Insights from Analogous Compounds
The following tables summarize the experimentally determined mole fraction solubility of these analogs in several common organic solvents at various temperatures.
Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1][3]
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid | m-Isobutoxyphenylboronic Acid | p-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | Not Available | |
| Dipropyl Ether | Not Available | Not Available | Not Available | Not Available |
| Methylcyclohexane | Not Available | Not Available | Not Available | Not Available |
Table 2: Qualitative and Molar Fraction Solubility of Phenylboronic Acid at 298.15 K (25 °C) [4]
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) |
| Ether and Ketones | High | Not Specified |
| Chloroform | Moderate | Not Specified |
| Hydrocarbons | Very Low | Not Specified |
Generally, the introduction of an alkoxy group, such as the propoxy group in the title compound, tends to increase solubility in many organic solvents compared to the parent phenylboronic acid.[1] The data for isobutoxyphenylboronic acid isomers indicate that solubility is significantly higher in polar aprotic solvents like acetone and 3-pentanone compared to less polar solvents like chloroform.
Experimental Protocol: Dynamic Method for Solubility Determination
For researchers requiring precise solubility data for this compound, the dynamic (synthetic) method is a reliable and widely accepted technique.[4][5] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Apparatus:
-
This compound
-
Selected organic solvents (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol, acetone, ethyl acetate, toluene, heptane)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of a specific composition.
-
Controlled Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring. The temperature of the mixture is then increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).[4]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution of the solid is marked by a decrease in turbidity.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[4]
-
Data Collection: Repeat the procedure for various compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100g of solvent) as a function of temperature.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the catalytic cycle of the Suzuki-Miyaura reaction, a primary application of this boronic acid.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing the detailed experimental protocol, scientists can effectively determine the solubility of this important reagent in their specific solvent systems, thereby optimizing its use in critical synthetic applications. The provided visualizations of the solubility determination workflow and the Suzuki-Miyaura catalytic cycle further serve to contextualize the practical importance of understanding the solubility characteristics of this compound.
References
The Unique Reactivity of Ortho-Alkoxy Substituted Arylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-alkoxy substituted arylboronic acids represent a class of reagents with distinct reactivity profiles that are of significant interest in organic synthesis, particularly in the realms of pharmaceutical and materials science. The presence of an alkoxy group at the ortho position to the boronic acid moiety introduces a combination of electronic and steric effects that profoundly influence the outcomes of cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and mechanistic nuances of these valuable building blocks. Particular emphasis is placed on their application in the Suzuki-Miyaura cross-coupling reaction, where the potential for chelation control offers unique opportunities for modulating reactivity and selectivity. This document consolidates quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a comprehensive resource for researchers leveraging these reagents in their synthetic endeavors.
Introduction
Arylboronic acids are foundational pillars in modern synthetic chemistry, largely due to their versatility, stability, and functional group tolerance in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura reaction, in particular, has revolutionized the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules and functional materials.[2] The reactivity of an arylboronic acid is intricately linked to the nature and position of substituents on the aromatic ring.
Ortho-alkoxy substituted arylboronic acids are distinguished by the presence of an oxygen-containing functional group in close proximity to the reactive carbon-boron bond. This structural feature gives rise to a unique interplay of:
-
Electronic Effects: Alkoxy groups are generally electron-donating through resonance, which can enhance the nucleophilicity of the aryl group and influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[3]
-
Steric Hindrance: The bulk of the alkoxy group can sterically hinder the approach of the boronic acid to the catalytic center, potentially slowing down the reaction rate compared to their meta- and para-substituted counterparts.
-
Chelation Effects: The oxygen atom of the alkoxy group can coordinate to the metal center (e.g., palladium) in the transition state of cross-coupling reactions. This chelation can pre-organize the reactants, influencing the regioselectivity and potentially accelerating the reaction rate under certain conditions.
This guide will delve into these aspects, providing a detailed overview of the synthesis of ortho-alkoxy arylboronic acids, a quantitative comparison of their reactivity in Suzuki-Miyaura coupling, detailed experimental protocols, and a mechanistic visualization of the key chelation effect.
Synthesis of Ortho-Alkoxy Substituted Arylboronic Acids
The preparation of ortho-alkoxy arylboronic acids can be achieved through several synthetic routes. The most common and versatile methods include the use of Grignard reagents and directed ortho-lithiation.
Grignard Reagent Method
This classic method involves the formation of an aryl Grignard reagent from the corresponding ortho-alkoxy aryl halide, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid
-
Materials:
-
2-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of a solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford 2-methoxyphenylboronic acid.
-
Directed Ortho-Lithiation Method
Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. An alkoxy group can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base. The resulting aryllithium species is then trapped with a borate ester.[4][5]
Experimental Protocol: General Procedure for the Synthesis of Ortho-Alkoxy Arylboronic Acids via DoM
-
Materials:
-
Alkoxybenzene (e.g., anisole, ethoxybenzene)
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the alkoxybenzene (1.0 equivalent) and anhydrous THF.
-
Add TMEDA (1.2 equivalents) and cool the solution to -78 °C.
-
Add s-BuLi (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of ortho-alkoxy substituted arylboronic acids. Their reactivity is a balance between the electron-donating nature of the alkoxy group and the steric hindrance it imposes.
Data Presentation: Comparative Reactivity
| Boronic Acid | Alkoxy Group | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic Acid | None (baseline) | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | [3] (Illustrative) |
| 2-Methoxyphenylboronic Acid | -OCH₃ | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 92 | [3] (Illustrative) |
| 2-Ethoxyphenylboronic Acid | -OCH₂CH₃ | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [6] (Plausible) |
| 2-Isopropoxyphenylboronic Acid | -OCH(CH₃)₂ | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 75 | [6] (Plausible) |
Note: The yields for 2-ethoxyphenylboronic acid and 2-isopropoxyphenylboronic acid are plausible estimates based on the expected increase in steric hindrance and are intended for illustrative comparison.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an ortho-alkoxy substituted arylboronic acid with an aryl bromide.
-
Materials:
-
Ortho-alkoxy arylboronic acid (e.g., 2-methoxyphenylboronic acid) (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 mixture of Toluene and Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk flask, add the ortho-alkoxy arylboronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Mechanistic Insights and Visualization
A key feature of the reactivity of ortho-alkoxy substituted arylboronic acids is the potential for the alkoxy group to chelate to the palladium center during the transmetalation step of the Suzuki-Miyaura catalytic cycle. This chelation can stabilize the transition state and influence the reaction's outcome.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified overview of the Suzuki-Miyaura catalytic cycle.
Chelation-Controlled Transmetalation
The ortho-alkoxy group can play a crucial role in the transmetalation step. The oxygen atom can coordinate to the palladium center, forming a five-membered ring transition state. This pre-organization of the reactants can lower the activation energy for the transfer of the aryl group from boron to palladium.
Caption: Chelation by the ortho-alkoxy group in the transmetalation step.
Conclusion
Ortho-alkoxy substituted arylboronic acids are valuable reagents in modern organic synthesis, offering a unique combination of electronic and steric properties. Their synthesis is readily achievable through established methods such as the Grignard reaction and directed ortho-lithiation. In Suzuki-Miyaura cross-coupling reactions, the ortho-alkoxy group can exert a significant influence on reactivity, with the potential for chelation to the palladium catalyst providing a pathway for enhanced reaction rates and selectivity. A thorough understanding of these factors, as detailed in this guide, is crucial for the effective application of these versatile building blocks in the development of novel pharmaceuticals and advanced materials. The provided protocols and mechanistic insights serve as a practical resource for chemists seeking to harness the unique reactivity of ortho-alkoxy substituted arylboronic acids.
References
A Guide to the Thermogravimetric Analysis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are a pivotal class of compounds in organic synthesis and drug development, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their thermal stability is a critical parameter, influencing storage, handling, and reaction conditions. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of these compounds. This guide provides an in-depth overview of the thermogravimetric analysis of substituted phenylboronic acids, complete with experimental protocols, data interpretation, and visual representations of the underlying processes.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is widely used to determine the thermal stability, composition, and solvent/water content of materials.[1][3] In a typical TGA experiment, a sample is placed in a small pan, which is connected to a microbalance. The sample is then heated at a constant rate, and the change in mass is recorded. The resulting plot of mass versus temperature is called a thermogram or TGA curve.
Differential Scanning Calorimetry (DSC) is another thermal analysis technique that is often used in conjunction with TGA. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2][4] This information can be used to determine melting points, glass transitions, and other phase changes.
Thermal Decomposition of Phenylboronic Acids
The thermal decomposition of phenylboronic acids is a complex process that can involve dehydration, oxidation, and the formation of various boron-containing species. The specific decomposition pathway is highly dependent on the nature and position of the substituents on the phenyl ring, as well as the experimental conditions.
A common initial step in the thermal decomposition of boronic acids is the loss of water to form a boroxine, a six-membered ring containing alternating boron and oxygen atoms. For non-substituted benzene-diboronic acid, this boroxine formation is characterized by a mass loss corresponding to two water molecules per precursor molecule and occurs at approximately 210°C.[5] Above 150°C, boric acid itself loses all its water and transforms into boron oxide (B2O3).[6]
The presence of substituents on the phenyl ring can significantly alter the thermal stability. For instance, modifying resins with phenylboronic acid has been shown to increase their thermal stability and char yield at high temperatures.[7][8][9]
Experimental Protocols for TGA of Substituted Phenylboronic Acids
While specific protocols can vary depending on the instrument and the specific compound being analyzed, the following provides a general methodology for the TGA of substituted phenylboronic acids.
Instrumentation:
A thermogravimetric analyzer, often coupled with a differential scanning calorimeter (TGA/DSC), is used.
Sample Preparation:
A small amount of the sample (typically 4-5 mg) is accurately weighed and placed into a sample pan, commonly made of alumina or platinum.[10] For DSC experiments, gold pans may also be used.[10]
Experimental Conditions:
-
Heating Rate: A linear heating rate is typically employed, often in the range of 3 to 20°C/min.[6][11] A common rate used is 10°C/min.[10][11][12]
-
Temperature Range: The analysis is typically carried out from room temperature up to 800°C or 1000°C to ensure complete decomposition.[1][11][13]
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10][12] A typical flow rate is 20 mL/min.[14]
Data Analysis:
The TGA data is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage. Kinetic parameters such as activation energy and frequency factor can also be calculated from the TGA data using methods like the Coats-Redfern or Freeman-Carroll methods.[6][12][15]
Tabulated TGA Data for Phenylboronic Acid Derivatives
The following table summarizes representative TGA data for various phenylboronic acid-containing materials found in the literature. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Compound/Material | Decomposition Onset/Range (°C) | Key Mass Loss Events | Atmosphere | Reference |
| Phenylboronic Acid (in dried salt solution) | ~210 | - | Argon | --INVALID-LINK--[10] |
| Diphenylborinic Acid (in dried salt solution) | - | - | Argon | --INVALID-LINK--[10] |
| Triphenylborane (in dried salt solution) | - | - | Argon | --INVALID-LINK--[10] |
| Spiroborate ester of curcumin with malonic acid | 280-321 | 17.88% mass loss (loss of malonate group), followed by continuous loss from 321-700°C (curcumin degradation) | Nitrogen | --INVALID-LINK--[12] |
| Phenylboronic acid modified phenolic resin (PBNR) | - | Weight loss between 500-600°C corresponds to benzene dehydrogenation. | Helium | --INVALID-LINK--[11] |
| Boronic-imine structured compounds | Stable up to 143-400 | Two-step decomposition observed for most compounds. | - | --INVALID-LINK--[13] |
Visualizing TGA Workflows and Decomposition Pathways
Experimental Workflow
The general workflow for conducting a TGA experiment on substituted phenylboronic acids can be visualized as follows:
Proposed Thermal Decomposition Pathway
The thermal decomposition of substituted phenylboronic acids often proceeds through an initial dehydration step to form a boroxine intermediate, followed by further decomposition at higher temperatures.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of substituted phenylboronic acids. This guide has provided a comprehensive overview of the technique, including experimental considerations, data interpretation, and visual representations of the processes involved. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal behavior of these compounds is crucial for ensuring their safe handling, optimizing reaction conditions, and developing robust formulations. The data and protocols presented herein serve as a valuable resource for anyone working with this important class of molecules.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 3. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. kiche.or.kr [kiche.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. 3-Bromo-5-methyl-2-propoxyphenylboronic acid is a valuable building block in medicinal chemistry, offering a unique substitution pattern that can be leveraged to synthesize complex biaryl and heteroaryl structures. The presence of an ortho-propoxy group introduces steric hindrance that can influence reaction kinetics and require carefully optimized conditions. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl halide, along with relevant physicochemical data and diagrams to guide researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the starting materials is crucial for successful reaction setup and optimization. The data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 870718-02-8 | [1] |
| Molecular Formula | C₁₀H₁₄BBrO₃ | [2] |
| Molecular Weight | 272.93 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 85-89 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Suzuki-Miyaura Coupling: General Reaction and Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, such as 4-bromoanisole. Due to the steric hindrance from the ortho-propoxy group, a catalyst system known to be effective for challenging couplings is recommended.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Representative Quantitative Data
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids under conditions suitable for sterically hindered substrates. Yields are for isolated products.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 4-Bromobenzonitrile | This compound (Predicted) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 80-95 |
Applications in Drug Discovery
Biaryl scaffolds synthesized via Suzuki-Miyaura coupling are prevalent in a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel compounds with potential biological activity. For instance, substituted biaryls are key components of various kinase inhibitors, which are a major class of anti-cancer drugs. The ability to introduce diverse aryl and heteroaryl groups through this coupling reaction allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. The products derived from this boronic acid could be investigated as potential inhibitors of protein kinases, GPCRs, or other biologically relevant targets.
References
- 1. 3-BROMO-5-METHYL-2-PROPOXYPHENYLBORONIC& CAS#: 870718-02-8 [amp.chemicalbook.com]
- 2. 870718-02-8 | (3-Bromo-5-methyl-2-propoxyphenyl)boronic acid - Moldb [moldb.com]
- 3. (3-Bromo-2-isopropoxy-5-methylphenyl)boronic acid [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Use of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-5-methyl-2-propoxyphenylboronic acid as a key building block in the synthesis of complex biaryl scaffolds. Biaryl motifs are of significant interest in medicinal chemistry and materials science, and the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for their construction. This document outlines the general reactivity, experimental protocols, and expected outcomes when using this substituted phenylboronic acid.
Introduction to Biaryl Synthesis using this compound
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), enabling the synthesis of a wide array of substituted biaryls.
The substitution pattern of this particular boronic acid offers several advantages for synthetic chemists:
-
The boronic acid group is the reactive site for the Suzuki-Miyaura coupling.
-
The propoxy group at the 2-position can influence the conformation of the resulting biaryl product due to steric hindrance and can also modulate the electronic properties of the ring.
-
The bromo and methyl groups at the 3- and 5-positions, respectively, provide additional points for functionalization or can be used to fine-tune the steric and electronic properties of the final molecule.
The Suzuki-Miyaura Coupling Reaction: A General Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. The general transformation involves the reaction of an organoboron compound (such as this compound) with an organohalide in the presence of a palladium catalyst and a base.
The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Experimental Protocols
While specific, published experimental data for this compound is limited, the following protocols, adapted for closely related analogues, provide a robust starting point for reaction optimization.
The diagram below outlines a typical workflow for a Suzuki-Miyaura coupling reaction, from reaction setup to product purification.
This protocol is a standard starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under the inert atmosphere, add the palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Aryl chlorides are often less reactive than aryl bromides. More active catalyst systems are typically required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%) or another advanced phosphine ligand
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane or Toluene/Water (10:1)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 eq.), this compound (1.5 eq.), potassium phosphate (2.0 eq.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%) in a reaction vessel.
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress. Due to the higher temperatures, ensure the reaction is not left for an excessive amount of time to prevent decomposition.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables provide representative data for Suzuki-Miyaura coupling reactions. Since specific data for this compound is not widely published, these tables include data for analogous boronic acids to demonstrate the expected reactivity and yields with various coupling partners.
Table 1: Coupling of Phenylboronic Acids with Various Aryl Halides
| Entry | Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 16 | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 |
Table 2: Influence of Catalyst and Ligand on Biaryl Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane | 45 |
| 2 | 4-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 85 |
| 3 | 4-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 96 |
| 4 | 4-Bromoanisole | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 |
Factors Influencing Reaction Success
The success of a Suzuki-Miyaura coupling reaction is dependent on several interconnected parameters. The following diagram illustrates the logical relationships between these factors.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands (e.g., SPhos, XPhos) are often necessary to promote oxidative addition and reductive elimination.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often as biphasic mixtures with water. Toluene, 1,4-dioxane, and DMF are common organic solvents. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.
-
Substrates: The electronic and steric properties of both the aryl halide and the boronic acid will influence the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while sterically hindered substrates may require more forcing conditions.
Safety Considerations
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-2-propoxyphenylboronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl scaffolds prevalent in many biologically active compounds. The choice of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency, especially when dealing with sterically hindered and electronically complex substrates such as 3-Bromo-5-methyl-2-propoxyphenylboronic acid.
This document provides a comprehensive guide to selecting a suitable palladium catalyst for the Suzuki-Miyaura coupling of this compound with various aryl halides. It includes a comparative overview of common palladium catalysts, detailed experimental protocols, and expected outcomes based on literature precedents for structurally similar substrates.
Catalyst Performance and Selection
The steric hindrance provided by the ortho-propoxy group and the electronic effects of the bromo and methyl substituents on this compound necessitate a carefully chosen catalyst system to ensure efficient oxidative addition, transmetalation, and reductive elimination. Below is a summary of palladium catalyst systems commonly employed for challenging Suzuki-Miyaura couplings.
Data Presentation: Comparison of Palladium Catalyst Systems for Coupling of Substituted Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-90 | [1][2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >95 | [3] |
| XPhos Pd G2/G3 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1-3 | >95 | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-16 | 85-95 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 25 | 12 | ~95 | [3][6] |
| Acenaphthoimidazolylidene Pd Complex | NHC | t-BuOK | 1,4-Dioxane | 80 | 2-6 | >99 | [7] |
Catalyst Selection Rationale:
-
For General Applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst for a broad range of Suzuki couplings. It is a good starting point for optimization.[1][2]
-
For High Activity and Steric Hindrance: Buchwald-type ligands such as SPhos and XPhos, often used with Pd(OAc)₂ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3), are highly effective for coupling sterically demanding substrates.[3][4] These systems often allow for lower catalyst loadings and shorter reaction times.
-
For Electron-Rich or Heteroaromatic Substrates: Catalysts based on ligands like dppf (e.g., Pd(dppf)Cl₂) can be particularly effective for couplings involving electron-rich or heteroaromatic partners.[5]
-
For Room Temperature Reactions: The combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃) can facilitate reactions at room temperature.[3][6]
-
For Very High Yields and Challenging Couplings: N-Heterocyclic Carbene (NHC) ligated palladium complexes have emerged as highly robust and active catalysts, capable of achieving near-quantitative yields even with tetra-ortho-substituted biaryls.[7]
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 2: High-Activity Procedure using a Buchwald Precatalyst
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), and the XPhos Pd G3 precatalyst (0.01 - 0.02 equivalents).
-
Add degassed 1,4-dioxane and water (typically 10:1 ratio).
-
Seal the vessel and heat the mixture to 100 °C for 1-3 hours (conventional heating) or irradiate in a microwave reactor at a set temperature (e.g., 120-140 °C) for 15-30 minutes.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a feasible transformation for the synthesis of complex biaryl structures. The selection of the palladium catalyst is crucial for the success of the reaction, with modern Buchwald-type and N-heterocyclic carbene-based systems offering high efficiency for such sterically hindered substrates. The provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of novel compounds for applications in drug discovery and materials science. Careful execution of the experimental procedure, including the use of an inert atmosphere and anhydrous, degassed solvents, is essential for achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Optimizing Suzuki-Miyaura Cross-Coupling: A Guide to Base Selection for 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an optimal base in the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methyl-2-propoxyphenylboronic acid with various aryl and heteroaryl halides. The choice of base is a critical parameter influencing reaction efficiency, yield, and side-product formation. This guide offers a systematic approach to base screening and provides a general protocol adaptable for specific coupling partners.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][4] The selection of an appropriate base is therefore paramount for a successful and high-yielding Suzuki reaction.[5]
This guide focuses on the Suzuki coupling of this compound, a versatile building block in medicinal chemistry. The electronic and steric properties of this substrate necessitate careful optimization of reaction conditions, with base selection being a primary consideration.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction serves two primary functions:
-
Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate species ("ate" complex). This boronate complex is more reactive towards transmetalation with the palladium(II) halide complex.[5]
-
Formation of a Palladium(II) Hydroxide Complex: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[5]
The operative pathway is dependent on the specific base, solvent, and substrates employed. Inorganic bases such as carbonates, phosphates, and hydroxides are the most commonly utilized in Suzuki-Miyaura couplings.[5]
Comparative Performance of Common Bases
The selection of a suitable base is critical for the success of the Suzuki-Miyaura coupling reaction. A variety of inorganic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions. Below is a summary of commonly used bases and their general applicability.
| Base | Typical Substrates (Aryl Halides) | Expected Yield Range | Notes |
| Potassium Carbonate (K₂CO₃) | Aryl bromides and iodides | Good to Excellent | A widely used, cost-effective, and moderately strong base. Often used in aqueous solvent mixtures.[6] |
| Cesium Carbonate (Cs₂CO₃) | Aryl bromides and chlorides | Excellent | A stronger and more soluble base than K₂CO₃, often providing higher yields, especially with less reactive aryl chlorides.[7][8] |
| Sodium Carbonate (Na₂CO₃) | Aryl bromides and iodides | Moderate to Good | A less expensive alternative to K₂CO₃ and Cs₂CO₃, but its lower solubility can sometimes lead to slower reaction rates. |
| Potassium Phosphate (K₃PO₄) | Aryl bromides and chlorides | Good to Excellent | A non-nucleophilic base that is particularly effective for coupling reactions involving sensitive functional groups. Often used in anhydrous conditions or with minimal water.[9] |
| Potassium Hydroxide (KOH) | Aryl bromides | Moderate to High | A strong base that can be effective but may lead to side reactions such as hydrolysis of esters or other base-sensitive functional groups.[5] |
| Sodium Hydroxide (NaOH) | Aryl bromides | Moderate to High | Similar to KOH, its high basicity can be detrimental in some cases, leading to unwanted side reactions.[5] |
| **Barium Hydroxide (Ba(OH)₂) ** | Sterically hindered arylboronic acids | High | Has been shown to be effective for cross-coupling of sterically hindered arylboronic acids with 2-substituted haloarenes.[4] |
| Potassium Fluoride (KF) | Aryl bromides | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid, potentially through the formation of a trifluoroborate species.[5] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the base, catalyst, ligand, solvent, and temperature is recommended for each specific substrate combination.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 0.05 equivalents)
-
Base (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, and the selected base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if separate) to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for Base Screening
Caption: A typical workflow for screening different bases.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Bromo-5-propoxyphenylboronic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are a class of organoboron compounds that have become indispensable in modern medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for the synthesis of complex organic molecules.[3] A key application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds, a fundamental process in the creation of new drug candidates.[4][5][6]
While the specific compound 3-Bromo-5-methyl-2-propoxyphenylboronic acid is not widely documented in available literature, this guide will focus on the closely related and commercially available analogue, 3-Bromo-5-propoxyphenylboronic acid . The principles, protocols, and applications discussed herein are representative of this class of substituted phenylboronic acids and their role in the synthesis of potential therapeutic agents. The presence of the bromo, propoxy, and boronic acid functional groups on the phenyl ring makes this compound a valuable starting material for creating a diverse range of substituted biaryl and complex aromatic systems.[7]
Data Presentation
The physicochemical properties of 3-Bromo-5-propoxyphenylboronic acid are summarized below. This data is essential for planning synthetic reactions, including determining appropriate solvents and reaction conditions.
Table 1: Physicochemical Properties of 3-Bromo-5-propoxyphenylboronic acid
| Property | Value | Reference(s) |
| CAS Number | 871126-27-1 | |
| Molecular Formula | C₉H₁₂BBrO₃ | |
| Molecular Weight | 258.91 g/mol | |
| Appearance | Solid | - |
| Melting Point | 159-164 °C | [8] |
| Storage Temperature | -20°C |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the most prominent application for arylboronic acids. The following are generalized protocols for performing this reaction using 3-Bromo-5-propoxyphenylboronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is suitable for coupling 3-Bromo-5-propoxyphenylboronic acid with a range of aryl or heteroaryl halides.
Materials:
-
3-Bromo-5-propoxyphenylboronic acid (1.2 equivalents)
-
Aryl/Heteroaryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Anhydrous solvents
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add 3-Bromo-5-propoxyphenylboronic acid, the aryl halide, and the base.
-
Add the palladium catalyst (and ligand, if separate).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[9][10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[11]
Materials:
-
Same as Protocol 1.
-
Microwave-safe reaction vial with a stir bar.
Procedure:
-
In a microwave-safe vial, combine 3-Bromo-5-propoxyphenylboronic acid (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(dppf), 10 mol%), and the base (e.g., 2 M K₂CO₃, 10 equivalents).[9]
-
Add the solvent (e.g., N,N-Dimethylacetamide).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-45 minutes).[9][11]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Signaling Pathways and Experimental Workflows
The diagrams below illustrate key processes relevant to the application of 3-Bromo-5-propoxyphenylboronic acid in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-BROMO-5-PROPOXYPHENYLBORONIC ACID [chemicalbook.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-coupling of 3-Bromo-5-methyl-2-propoxyphenylboronic acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.[1][2][3][4] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and active pharmaceutical ingredients (APIs).[5][6][7] This document provides detailed application notes and protocols for the cross-coupling of 3-Bromo-5-methyl-2-propoxyphenylboronic acid with various heteroaryl halides, a key transformation for creating complex molecular architectures in drug discovery.
The presence of the bromo, methyl, and propoxy substituents on the phenylboronic acid ring influences its reactivity and provides a handle for further functionalization.[8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in the desired coupled products.[4][9] These protocols are designed to serve as a starting point for reaction optimization and can be adapted to a range of heteroaryl halide coupling partners.
Data Presentation
The following tables summarize typical quantitative data for the Suzuki-Miyaura cross-coupling of this compound with representative heteroaryl halides under optimized conditions.
Table 1: Reaction Conditions and Yields for the Cross-Coupling of this compound with Various Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 92 |
| 3 | 2-Bromothiophene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 |
| 4 | 5-Bromoindole (N-Boc) | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 78 |
| 5 | 2-Bromoquinoline | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 10 | 90 |
Table 2: Comparative Analysis of Palladium Catalysts
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) with 3-Bromopyridine |
| 1 | Pd(PPh₃)₄ (3) | - | 82 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 75 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a heteroaryl halide.
Materials:
-
This compound
-
Heteroaryl halide (e.g., 3-Bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equiv.), the heteroaryl halide (1.0 equiv.), the base (2.0 equiv.), the palladium catalyst (0.02 equiv.), and the ligand (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol for Product Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the coupled product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified mechanism of the Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects in Suzuki Reactions Involving 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, selectivity, and rate. This document provides a detailed overview of solvent effects and experimental protocols for Suzuki reactions, with a focus on substrates like 3-Bromo-5-methyl-2-propoxyphenylboronic acid. While specific data for this novel compound is not available, the principles and protocols outlined here are derived from extensive studies on similar arylboronic acids and aryl halides.
The Role of the Solvent in Suzuki-Miyaura Cross-Coupling
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing several key stages of the catalytic cycle:
-
Solubility of Reagents: The solvent must effectively dissolve the aryl halide, the boronic acid derivative, the base, and the palladium catalyst complex to ensure a homogeneous reaction mixture and facilitate efficient interaction between reactants.
-
Stabilization of Catalytic Species: Solvents can coordinate with the palladium center, influencing its stability and reactivity. Polar solvents, for instance, can stabilize charged intermediates and transition states.
-
Influence on Base Activity: The efficacy of the inorganic base used (e.g., carbonates, phosphates) is highly dependent on its solubility and dissociation in the chosen solvent. The presence of water is often beneficial for dissolving inorganic bases.[1]
-
Modulation of Reaction Pathway and Selectivity: In substrates with multiple reactive sites, the solvent can alter the chemoselectivity of the reaction. For example, polar solvents like DMF or MeCN have been shown to favor coupling at a C-OTf bond over a C-Cl bond, whereas nonpolar solvents like THF or toluene favor the opposite.[2] This is attributed to the ability of polar solvents to stabilize anionic transition states during oxidative addition.[2]
Common Solvents and Their General Effects
A wide range of solvents and solvent systems have been employed in Suzuki-Miyaura reactions. The optimal choice is highly substrate-dependent, and screening is often necessary.
| Solvent System | Type | General Observations & Effects | Citations |
| Toluene | Nonpolar Aprotic | Widely used, often effective for a broad range of substrates. Generally promotes good yields. | [2] |
| 1,4-Dioxane | Polar Aprotic | Another very common and effective solvent. Often used in mixtures with water to improve base solubility. | [1][3] |
| Tetrahydrofuran (THF) | Polar Aprotic | A versatile solvent that can promote efficient coupling. In some cases, it favors reaction at less polar bonds (e.g., C-Cl over C-OTf). | [2][3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Useful for challenging couplings due to its high polarity and boiling point. Can sometimes lead to side reactions like hydrodehalogenation. | [2][3] |
| Acetonitrile (MeCN) | Polar Aprotic | Its polarity can influence selectivity, sometimes favoring reaction at more polar bonds. | [2] |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Protic | Can significantly promote the reaction, with methanol often showing excellent results. The protic nature can facilitate transmetalation. | [2][3] |
| Water | Protic | An environmentally benign solvent. Often used in biphasic mixtures with organic solvents to dissolve the inorganic base. Can be used as the sole solvent for water-soluble substrates. | [1][4][5][6] |
| Propylene Carbonate (PC) | Polar Aprotic | A "green" solvent alternative that has shown good to excellent yields in Suzuki-Miyaura reactions. | [4] |
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura reaction and for screening different solvents to optimize the reaction conditions for a substrate like this compound and a suitable aryl halide coupling partner.
3.1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization of the catalyst, ligand, base, and temperature.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent (or solvent mixture) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
3.2. Protocol for Solvent Screening
High-throughput screening (HTS) in 96-well plates is an efficient method for solvent optimization.[7]
Materials:
-
Stock solutions of the aryl halide, this compound, palladium precatalyst, ligand, and base in a suitable, relatively non-volatile, and inert solvent (e.g., Dioxane).
-
A selection of solvents to be screened.
-
96-well reaction plate.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of all reactants and catalysts.
-
Reaction Plate Preparation: Using an automated liquid handler or manual pipetting in a glovebox, dispense the stock solutions of the aryl halide, boronic acid, catalyst, ligand, and base into the wells of a 96-well plate according to a predefined experimental design.
-
Solvent Addition: Add a different screening solvent to each well or a set of wells.
-
Reaction Execution: Seal the reaction plate to prevent evaporation and maintain an inert atmosphere. Place the plate on a heating block and stir at the desired temperature for a set period.
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., methanol) and dilute for analysis.[7]
-
Analysis: Analyze the samples using a rapid method like UPLC-MS to determine the yield of the desired product in each well.[7]
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Solvent Screening
This diagram outlines a logical workflow for the optimization of a Suzuki-Miyaura reaction, with a specific focus on solvent screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: Regioselective Cross-Coupling Reactions with Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. A significant challenge and area of opportunity within this field lies in controlling the regioselectivity of these reactions, particularly when using polyhalogenated aromatic or heteroaromatic substrates. The ability to selectively functionalize one position over another provides a powerful tool for the efficient synthesis of complex molecules, such as pharmaceuticals and functional materials. This document provides detailed application notes, experimental protocols, and quantitative data for regioselective Suzuki-Miyaura cross-coupling reactions, with a focus on the influence of substituted arylboronic acids and reaction conditions.
The regiochemical outcome of the Suzuki-Miyaura reaction on polyhalogenated arenes is influenced by a combination of electronic effects, steric hindrance, the nature of the leaving group (halide), and, critically, the choice of catalyst, ligand, and base.[1][2] For instance, in dihalogenated pyridines, coupling typically occurs preferentially at the position adjacent to the nitrogen atom (e.g., C2 or C6) due to electronic activation.[1] However, by carefully selecting the reaction parameters, this inherent selectivity can be overridden to achieve coupling at less conventional positions.
Factors Influencing Regioselectivity
Several key factors can be manipulated to control the site of cross-coupling:
-
Electronic Effects of the Substrate: In heteroaromatics, positions alpha to the heteroatom are often more electron-deficient and thus more reactive towards oxidative addition, the rate-determining step in many cross-coupling cycles.[1]
-
Steric Hindrance: Bulky substituents on the substrate or the boronic acid can direct the coupling to less sterically hindered positions. Similarly, sterically demanding ligands on the palladium catalyst can dramatically alter regioselectivity.[3]
-
Ligand Control: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Bulky and electron-rich ligands can favor coupling at less reactive or sterically hindered positions by modifying the steric and electronic environment of the palladium center.[1][3]
-
Reaction Conditions: Parameters such as the base, solvent, and temperature can influence the reaction pathway and, consequently, the regiochemical outcome.[4] For example, different bases can alter the rate of transmetalation.
-
Directing Groups: Functional groups on the substrate, such as a carboxylic acid, can chelate to the catalyst and direct the coupling to a specific ortho position.[5][6]
Data Presentation: Regioselective Coupling of Dihaloarenes
The following tables summarize quantitative data from various studies on the regioselective Suzuki-Miyaura coupling of dihaloarenes with substituted arylboronic acids, highlighting the impact of ligands and substituents.
Table 1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [3]
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C4:C2) |
| 1 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / IPr | CsF | Dioxane | RT | 12 | 85 | >20:1 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ / IPr | CsF | Dioxane | RT | 12 | 82 | >20:1 |
| 3 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / IPr | CsF | Dioxane | RT | 12 | 75 | >20:1 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / IPr | CsF | Dioxane | RT | 12 | 68 | >20:1 |
| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ / IPr | CsF | Dioxane | RT | 12 | 70 | >20:1 |
| 6 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 | 1:10 (C2 selective) |
dba = dibenzylideneacetone; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Table 2: Regioselective Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine with ortho-Substituted Phenylboronic Acids [7]
| Entry | ortho-Substituted Phenylboronic Acid | Product(s) | Yield (%) |
| 1 | 2-Methoxyphenylboronic acid | 4-Aryl-3,5-dibromo-2,6-dimethylpyridine | 65 |
| 2 | 2-Chlorophenylboronic acid | 4-Aryl-3,5-dibromo-2,6-dimethylpyridine | 58 |
| 3 | 2-Methoxyphenylboronic acid (excess) | 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine | 72 |
Table 3: Regioselective Coupling of 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline [4]
| Entry | Arylboronic Acid (equiv.) | Product | Yield (%) | Selectivity |
| 1 | 4-Methoxyphenylboronic acid (2.5) | 4,7-Diaryl | 70 | No selectivity |
| 2 | 4-Methoxyphenylboronic acid (1.5) | 4-Aryl-7-chloro | 45 | Moderate C4 selectivity |
| 3 | 4-Methoxyphenylboronic acid (1.2) | 4-Aryl-7-chloro | 60 | High C4 selectivity |
| 4 | Phenylboronic acid (1.2) | 4-Aryl-7-chloro | 62 | High C4 selectivity |
Mandatory Visualizations
Caption: Suzuki-Miyaura catalytic cycle and key factors influencing regioselectivity.
Caption: General experimental workflow for a regioselective cross-coupling reaction.
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine with 4-Methoxyphenylboronic Acid (Ligand-Controlled)
This protocol is adapted from a method demonstrating unconventional regioselectivity through the use of a bulky N-heterocyclic carbene (NHC) ligand.[3]
Materials:
-
2,4-Dichloropyridine
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Cesium fluoride (CsF)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2.5 mol %), and IPr·HCl (5 mol %).
-
Seal the vial with a septum and evacuate and backfill with argon three times.
-
Add anhydrous cesium fluoride (2.5 equiv.) to the vial under a positive pressure of argon.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-2-chloropyridine.
Protocol 2: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling of a Dichloroquinazoline Derivative
This protocol is adapted from a microwave-assisted synthesis demonstrating regioselectivity controlled by stoichiometry.[4]
Materials:
-
4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reactor vial, combine 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol %), and K₂CO₃ (3.0 equiv.).
-
Add 1,4-dioxane and water in a 4:1 ratio to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 4-(4-methoxyphenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline.
Conclusion
The regioselective Suzuki-Miyaura cross-coupling of substituted arylboronic acids with polyhalogenated substrates is a nuanced yet powerful strategy in organic synthesis. As demonstrated, the careful selection of ligands, stoichiometry, and reaction conditions can effectively overcome the inherent reactivity biases of a substrate, allowing for the selective synthesis of a desired regioisomer. The protocols and data presented herein serve as a guide for researchers in academia and industry to design and execute highly regioselective cross-coupling reactions, facilitating the streamlined synthesis of complex molecular targets. The continued development of novel ligands and catalytic systems will undoubtedly expand the scope and utility of this important transformation.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 3-Bromo-5-methyl-2-propoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methyl-2-propoxyphenylboronic acid is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals and complex organic molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] The presence of a bromine atom, a methyl group, and a propoxy group on the phenylboronic acid scaffold allows for precise structural modifications and the introduction of diverse functionalities, making it a valuable building block in the synthesis of targeted therapeutic agents.
Boronic acids and their derivatives are widely recognized for their stability, low toxicity, and versatile reactivity.[3] In drug design, the boronic acid functional group is often considered a bioisostere of a carboxylic acid and is ultimately metabolized to non-toxic boric acid.[3] This favorable toxicological profile, combined with their synthetic utility, has led to the incorporation of boronic acids in several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[3]
These application notes provide a comprehensive overview of the large-scale synthesis of this compound and its application in the synthesis of complex organic molecules, with a focus on providing detailed, actionable protocols for researchers in drug development.
Applications in Medicinal Chemistry
The structural motif of this compound makes it an ideal candidate for the synthesis of a wide range of biologically active compounds. The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups. This reaction is a powerful tool for constructing the biaryl and hetero-biaryl cores found in many pharmaceuticals.[1]
A prominent application of structurally related boronic acids is in the synthesis of kinase inhibitors, such as Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers.[4][5] The synthesis of Ibrutinib and its intermediates often involves a Suzuki-Miyaura coupling to introduce a substituted phenyl group onto a heterocyclic core.[5][6] Similarly, this boronic acid could be a key intermediate in the synthesis of other targeted therapies, such as inhibitors of HCV NS5B polymerase like BI 207127 (Deleobuvir).[7]
Large-Scale Synthesis of this compound
The following protocol describes a representative multi-step synthesis for the large-scale preparation of this compound, starting from commercially available 2-bromo-4-methylphenol.
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-5-methyl-2-propoxybenzene
-
To a stirred solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-Bromo-5-methyl-2-propoxybenzene.
Step 2: Synthesis of this compound
-
To a solution of 1-Bromo-5-methyl-2-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid and stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Representative Data
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (HPLC, %) |
| 1 | 2-Bromo-4-methylphenol | 1-Bromo-5-methyl-2-propoxybenzene | 1-Bromopropane, K₂CO₃ | Acetone | 85-95 | ≥ 98 |
| 2 | 1-Bromo-5-methyl-2-propoxybenzene | This compound | n-BuLi, Triisopropyl borate, HCl | THF | 60-75 | ≥ 97[8] |
Application in Suzuki-Miyaura Cross-Coupling
The following protocol details the use of this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl halide.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
To a dry reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Microwave-Assisted Protocol (for rapid optimization)
For rapid reaction condition screening and optimization, a microwave-assisted protocol can be employed.[9]
-
In a microwave vial, combine this compound (1.5 eq), the aryl halide (1.0 eq), and a base (e.g., potassium carbonate, 2.0 eq).[1]
-
Add the palladium catalyst and ligand (if necessary).
-
Add the chosen solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Representative Data for Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2-bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 12 | 75-85 |
| 3-chloroquinoline | XPhos Pd G2 | K₃PO₄ | t-Amyl Alcohol | 110 | 24 | 70-80[10] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The protocols provided herein offer a robust framework for the large-scale synthesis of this intermediate and its subsequent application in Suzuki-Miyaura cross-coupling reactions. The adaptability of these protocols to both conventional heating and microwave-assisted methods allows for flexibility in experimental design, from large-scale production to rapid library synthesis for drug discovery programs. The continued development and application of such specialized boronic acids are expected to play a significant role in advancing the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
- 6. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid in Materials Science: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methyl-2-propoxyphenylboronic acid is an organoboron compound that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and other conjugated systems. Such systems are fundamental to the development of advanced materials with tailored electronic and photophysical properties, finding applications in organic electronics, sensor technology, and medicinal chemistry. While specific applications of this compound in materials science are not extensively documented in publicly available literature, its structural features suggest its utility in creating novel functional materials.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and related analogs is presented below. It is important to note that experimental data for the target molecule is limited, and some values are based on structurally similar compounds.
| Property | This compound | 3-Bromo-5-propoxyphenylboronic acid | 3-Bromo-5-methylphenylboronic acid |
| CAS Number | Not explicitly available in search results | 871126-27-1[1] | 849062-36-8[2] |
| Molecular Formula | C10H14BBrO3 | C9H12BBrO3[1][3] | C7H8BBrO2[2] |
| Molecular Weight | 272.93 g/mol | 258.91 g/mol [1][3] | 214.9 g/mol [2] |
| Melting Point | Not available | 159-164 °C[3] | Not available |
| Purity | Typically >97% (for synthesized batches)[4] | ≥ 97%[4] | min 97%[2] |
| Storage | Store at -20°C for maximum stability[1] | Store at -20°C[1] | Room temperature[2] |
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in materials science is its role as a precursor in Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction facilitates the synthesis of substituted biaryls, which are crucial components of various functional materials, including:
-
Organic Light-Emitting Diodes (OLEDs): The synthesis of conjugated polymers and small molecules for emissive and charge-transport layers.
-
Organic Photovoltaics (OPVs): The creation of donor and acceptor materials for organic solar cells.
-
Sensors: The development of novel materials for chemical and biological sensing applications where changes in conjugation affect optical or electronic properties.
-
Liquid Crystals: The formation of the rigid core structures of liquid crystal molecules.[6]
The bromo and boronic acid functionalities on the molecule allow for regioselective C-C bond formation, providing precise control over the final molecular architecture.[7][8]
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This is a general guideline and may require optimization for specific substrates and desired products.
Materials:
-
Aryl halide (e.g., an aromatic bromide or iodide)
-
This compound (or another arylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)[7]
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)[7]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask, add the aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9]
Visualizing the Workflow
The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.
Signaling Pathway Analogy in Materials Synthesis
While not a biological signaling pathway, the logical progression from starting materials to a functional material can be visualized in a similar manner. The properties of the final material are dictated by the specific building blocks and reaction conditions chosen.
References
- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-BROMO-5-PROPOXYPHENYLBORONIC ACID [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-methyl-2-propoxyphenylboronic acid in their synthetic endeavors. The following information is designed to address common challenges and optimize reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The main challenges arise from the steric hindrance imposed by the ortho-propoxy group and the electronic nature of the substituents. The ortho-propoxy group can slow down the oxidative addition and transmetalation steps of the catalytic cycle. Additionally, like many boronic acids, it is susceptible to side reactions such as protodeboronation and homocoupling, which can lead to lower yields of the desired product.[1][2]
Q2: My reaction is resulting in a low yield of the desired biaryl product. What are the first troubleshooting steps I should take?
A2: A low yield can be attributed to several factors. First, verify the quality and purity of your this compound, as impurities can negatively impact the reaction. Ensure all reagents, especially the solvent and base, are anhydrous and properly degassed to prevent side reactions. The choice of catalyst, ligand, base, and solvent system is crucial and often requires optimization for this sterically hindered substrate. Consider screening different conditions, starting with those known to be effective for ortho-substituted arylboronic acids.[3][4]
Q3: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[2] Therefore, rigorous degassing of solvents and the reaction setup is critical. Purging the reaction vessel with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst is recommended. Using a pre-catalyst that rapidly forms the active Pd(0) species can also help to minimize side reactions.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain its integrity, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and air.[5] For maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
Low conversion is a common issue, particularly with sterically hindered boronic acids. The following table provides a structured approach to troubleshooting this problem.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[6] | Palladium catalysts, especially Pd(0) sources, can degrade over time. Pre-catalysts are often more stable and ensure efficient generation of the active catalytic species. |
| Suboptimal Base | Screen a variety of bases. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] | The base is crucial for the activation of the boronic acid. The optimal base can vary significantly depending on the substrates and solvent. |
| Inappropriate Solvent | Test different solvent systems. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. Anhydrous conditions can sometimes be beneficial. | The solvent affects the solubility of reagents and the stability of intermediates in the catalytic cycle. |
| Insufficient Temperature | Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or products. | Higher temperatures can overcome the activation energy barrier for sterically hindered substrates. |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids.
| Potential Cause | Recommended Action | Rationale |
| Presence of Water | Use rigorously dried solvents and reagents. Consider running the reaction under anhydrous conditions. | Water is a proton source for protodeboronation. |
| Basic Conditions | Use a milder base (e.g., K₂CO₃) or a fluoride source (e.g., KF, CsF). | Strong bases can promote the cleavage of the C-B bond. |
| Instability of Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, prior to the coupling reaction. | Boronate esters and trifluoroborate salts are generally more stable to protodeboronation under reaction conditions.[6] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. | The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose. |
Decision Tree for Mitigating Protodeboronation
Caption: A decision-making guide to address protodeboronation side reactions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the ortho-lithiation of 1-bromo-3-methyl-2-propoxybenzene followed by borylation with a trialkyl borate.
Reaction Scheme:
-
Lithiation: 1-bromo-3-methyl-2-propoxybenzene is treated with a strong base, such as n-butyllithium, at low temperature to generate the corresponding aryllithium species.
-
Borylation: The aryllithium intermediate is then reacted with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield this compound.
Detailed Protocol:
A representative procedure adapted from the synthesis of similar arylboronic acids.
-
To a solution of 1-bromo-3-methyl-2-propoxybenzene (1.0 eq) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise at -78°C and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the specific components is often necessary.
| Component | Recommended Starting Conditions |
| Aryl Halide | 1.0 equivalent |
| This compound | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst like XPhos Pd G3 (1-2 mol%)[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)[2] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
In a dry Schlenk flask, combine the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
Low yield in Suzuki coupling with 3-Bromo-5-methyl-2-propoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on sterically hindered substrates like 3-Bromo-5-methyl-2-propoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low to no yield in my Suzuki coupling with this compound. What are the primary causes?
A1: Low yields with this substrate are common and typically stem from its structure. The 2-propoxy group introduces significant steric hindrance around the boronic acid, which can impede key steps in the catalytic cycle.[1][2] Other contributing factors include suboptimal reaction conditions, catalyst deactivation, or instability of the boronic acid.
Potential Causes for Low Yield:
-
Steric Hindrance: The ortho-propoxy and meta-methyl groups create a sterically congested environment around the boronic acid. This bulkiness can slow down or prevent the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][3][4]
-
Ineffective Catalyst/Ligand System: Standard palladium catalysts, such as Pd(PPh₃)₄, are often inefficient for coupling sterically demanding substrates.[1][2] The ligand plays a critical role in facilitating the reaction with hindered partners.
-
Suboptimal Base Selection: The choice of base is crucial for activating the boronic acid.[5] An inappropriate base may not be strong enough to promote transmetalation or could lead to decomposition of the starting materials.[3][4]
-
Boronic Acid Instability (Protodeboronation): A common side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of water and certain bases.[4][6]
-
Catalyst Deactivation: The presence of oxygen in the reaction can lead to the decomposition of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[4][6]
Q2: How can I overcome the steric hindrance associated with my ortho-substituted boronic acid?
A2: Overcoming steric hindrance is the most critical challenge for this substrate. The key is to select a catalyst system and conditions that can accommodate the bulky groups.
Recommendations:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is essential. These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the reaction to proceed.[2][7] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for these challenging couplings.[1][2][8]
-
Specialized Catalysts: For extremely hindered couplings, consider specialized catalysts or pre-catalysts designed for such transformations.[8][9]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Temperatures around 100-120°C are often employed.[10]
Q3: Which base and solvent system should I use for this reaction?
A3: The base and solvent are interdependent and significantly influence the reaction outcome.
Base Selection:
-
For sterically hindered substrates, moderately strong bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2]
-
In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, particularly when using anhydrous conditions.[2][8]
-
To minimize protodeboronation, a weaker base like potassium fluoride (KF) can be used, often under anhydrous conditions.[4]
Solvent Selection:
-
Aprotic polar solvents are generally preferred. Common choices include dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water to aid in dissolving the base.[8][10]
-
If protodeboronation is a significant issue, switching to strictly anhydrous conditions can be beneficial.[4]
Q4: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[10][11]
-
Inert Atmosphere: The reaction must be run under a strict inert atmosphere (Nitrogen or Argon) to prevent oxygen from entering the system.[12]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[1]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[13]
Quantitative Data Summary
Table 1: Ligand Selection for Hindered Suzuki Couplings
| Ligand Type | Examples | Characteristics | Ideal For |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. | Promoting oxidative addition and reductive elimination for sterically hindered substrates.[2][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically bulky. | Highly active catalysts, effective for tetra-ortho-substituted biaryls.[2][8] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for extremely demanding couplings. | Overcoming severe steric hindrance and preventing side reactions like β-hydride elimination.[9] |
| Standard Ligands | PPh₃, PCy₃ | Less bulky, less electron-rich. | Generally ineffective for sterically demanding substrates like this compound.[1][14] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Moderate-Strong | Dioxane/H₂O, Toluene/H₂O | Often a good starting point for hindered couplings.[2] |
| Cs₂CO₃ | Moderate-Strong | Dioxane, DMF, THF | Effective for hindered substrates; its solubility in organic solvents can be advantageous.[2][3] |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/H₂O, Ethanol/H₂O | Standard conditions, but may be less effective for highly hindered systems.[3][15] |
| KF | Weak | Anhydrous THF, Dioxane | Used under anhydrous conditions to minimize protodeboronation.[4] |
| t-BuOK | Strong | Anhydrous Dioxane, THF | Can be effective for very challenging couplings but may degrade sensitive functional groups.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Hindered Substrate
This protocol is a general guideline and may require optimization for specific coupling partners.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., Dioxane/Water 10:1) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Solvent Degassing (Sparging Method)
-
Assemble the reaction solvent in a suitable flask with an inlet for inert gas and an outlet needle.
-
Insert a long needle or sparging tube connected to an inert gas line (Argon or Nitrogen) so that it reaches the bottom of the solvent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes to displace dissolved oxygen.[10]
-
Keep the solvent under a positive pressure of inert gas until it is used.
Visualization
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: 3-Bromo-5-methyl-2-propoxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-methyl-2-propoxyphenylboronic acid in their experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura reactions with this compound?
A1: The two most prevalent side products are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-bromo-4-methyl-1-propoxybenzene. This undesired reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[1] The pH of the reaction medium is a critical factor, with neutral pH sometimes accelerating this side reaction.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, 3,3'-Di(propoxy)-5,5'-dimethylbiphenyl-2,2'-diboronic acid, which can further react to form the corresponding biphenyl. This process is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
Q2: I am observing a significant amount of the protodeboronated side product. What are the likely causes and how can I minimize it?
A2: Significant protodeboronation is often linked to reaction conditions that favor the cleavage of the carbon-boron bond over the desired cross-coupling. Key factors and mitigation strategies include:
-
pH of the reaction medium: Certain boronic acids are more susceptible to protodeboronation at specific pH ranges.[1]
-
Troubleshooting: Screen different bases. Milder bases such as K₃PO₄ or Cs₂CO₃ are often effective at minimizing this side reaction.[3]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1]
-
Troubleshooting: If possible, lower the reaction temperature. This may require longer reaction times or a more active catalyst system to achieve full conversion of the starting materials.
-
-
Catalyst Activity: A sluggish catalyst can allow time for the boronic acid to decompose.
-
Troubleshooting: Employ a highly active palladium catalyst and ligand system to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[1]
-
-
Water Content: While some water is often necessary, excessive amounts can promote protodeboronation.
-
Troubleshooting: Use anhydrous solvents and ensure reagents are dry. If an aqueous base is used, minimize the amount of water.
-
Q3: My reaction mixture shows a considerable amount of the homocoupling byproduct. What steps can I take to prevent this?
A3: Homocoupling is typically caused by oxidative processes involving the palladium catalyst. To suppress this side reaction:
-
Oxygen Contamination: The presence of oxygen can lead to the formation of Pd(II) species that promote homocoupling.[2]
-
Troubleshooting: Thoroughly degas all solvents and the reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period.[3]
-
-
Palladium Pre-catalyst: Starting with a Pd(II) pre-catalyst that is not efficiently reduced to the active Pd(0) species can lead to homocoupling.
-
Troubleshooting: Use a Pd(0) pre-catalyst directly, or ensure your reaction conditions facilitate the rapid reduction of the Pd(II) source. The addition of a mild reducing agent has been shown to suppress homocoupling in some cases.[4]
-
-
Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.
-
Troubleshooting: Using a slight excess of the aryl halide coupling partner can sometimes minimize boronic acid homocoupling.
-
Q4: How can I effectively separate the desired product from the protodeboronated and homocoupled side products?
A4: Purification can be challenging due to the similar polarities of the desired product and the side products.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.[5] In some cases, using a different stationary phase (e.g., alumina instead of silica gel) may be beneficial.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[3] A solvent screen will be necessary to identify a suitable solvent or solvent mixture.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Quantitative Data on Side Product Formation
| Arylboronic Acid Derivative | Base | Solvent | Temperature (°C) | Protodeboronation (%) | Homocoupling (%) | Desired Product Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 15 | 8 | 77 | Illustrative |
| 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 80 | 5 | 3 | 92 | Illustrative |
| 2-Tolylboronic acid | Na₂CO₃ | Toluene/H₂O (not degassed) | 100 | 10 | 25 | 65 | Illustrative |
| 2-Tolylboronic acid | K₃PO₄ | Dioxane (degassed) | 80 | 4 | <2 | 94 | Illustrative |
Note: This data is for illustrative purposes to highlight trends and is not specific to this compound. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Product Formation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize side reactions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Thoroughly degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: Analytical Method for Identifying and Quantifying Side Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar or medium-polarity column).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles.
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Run a temperature program that allows for the separation of the starting materials, the desired product, and the potential side products (protodeboronated and homocoupled species).
-
Identify the peaks corresponding to each component by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
Technical Support Center: Purification of 3-Bromo-5-methyl-2-propoxyphenylboronic acid Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products from Suzuki coupling reactions involving 3-Bromo-5-methyl-2-propoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when performing a Suzuki coupling with this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide coupling partner.
-
Homocoupling Products: Symmetrical biaryl compounds resulting from the coupling of two molecules of the boronic acid (boronic acid homocoupling) or two molecules of the aryl halide.[1][2][3][4] The formation of boronic acid homocoupling products can be promoted by the presence of Pd(II) species and oxygen.[1][3]
-
Protodeborylation Product: The compound formed when the boronic acid group is replaced by a hydrogen atom. This is a common side reaction for boronic acids, especially heteroaryl boronic acids.[3]
-
Residual Palladium Catalyst: Both heterogeneous and homogeneous palladium catalysts can contaminate the final product.[5][6][7] For pharmaceutical applications, reducing palladium levels to ppm concentrations is crucial due to toxicity concerns.[7]
-
Inorganic Salts: Bases (e.g., carbonates, phosphates) and other salts used in the reaction are major impurities that are typically removed during aqueous work-up.[5][7][8]
Q2: What is the recommended first step for working up the reaction mixture?
A2: The initial and most crucial step is a standard aqueous work-up. This procedure is designed to remove the majority of inorganic salts and other water-soluble impurities. The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and then washing it with water or a brine solution.[7]
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted boronic acids can often be removed through a basic aqueous wash. By treating the crude product dissolved in an organic solvent with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt then partitions into the aqueous layer during liquid-liquid extraction.[7]
Q4: What are the most effective methods for removing residual palladium catalyst?
A4: Several methods can be employed to remove palladium residues:
-
Filtration: For heterogeneous catalysts like palladium on carbon or palladium black, simple filtration of the reaction mixture through a pad of Celite or a similar filter aid is effective.[1][5][6][8]
-
Column Chromatography: Passing the crude product through a silica gel column is a common method to separate the desired compound from the palladium catalyst.[6]
-
Metal Scavengers: These are solid-supported materials with functional groups that chelate and bind to the metal, allowing it to be removed by filtration.[7] This is particularly useful for removing traces of homogeneous catalysts.
-
Activated Charcoal Treatment: Stirring a solution of the crude product with activated charcoal can effectively adsorb residual palladium, which is then removed by filtration through Celite.[9]
Q5: My product and a key impurity have very similar polarities, making separation by column chromatography difficult. What can I do?
A5: This is a common challenge in purification. Here are some strategies to improve separation:
-
Optimize Column Chromatography: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurity. Using a shallow elution gradient can also significantly improve resolution.[7][10]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The key is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.[7][11]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases for chromatography, such as alumina (neutral, acidic, or basic) or reverse-phase (C18) silica.[9][12]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of your this compound coupling product.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of boronic acid homocoupling product observed. | 1. Presence of oxygen in the reaction.[1][3] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[3] | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen).[1] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[7] 3. For purification, meticulous column chromatography or recrystallization will be necessary to separate the homocoupled product from the desired compound.[7] |
| Product appears as an oil and will not crystallize. | 1. The presence of impurities is inhibiting crystallization. 2. The product may inherently be an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then try to crystallize the product again.[7] 2. If the product is indeed an oil, purification by chromatography is the most suitable method. |
| Low recovery of product after column chromatography. | 1. The product may be adsorbing irreversibly to the silica gel. 2. The chosen eluent may not be polar enough to elute the product effectively. | 1. Consider deactivating the silica gel by adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[10] 2. Perform thorough TLC analysis beforehand to determine an appropriate solvent system for elution. |
| Palladium catalyst remains in the final product after filtration. | 1. The palladium catalyst may be at least partially soluble in the reaction solvent (homogeneous catalysis). 2. The filter aid (e.g., Celite) was not packed properly, allowing fine catalyst particles to pass through. | 1. For soluble catalysts, employ metal scavengers or perform an activated charcoal treatment.[7][9] 2. Ensure a thick, well-packed pad of Celite is used for filtration. Rinsing the reaction flask and the filter cake with a suitable solvent will help ensure all of the product is collected.[1] |
Experimental Protocols
General Aqueous Work-up Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine. If unreacted boronic acid is a concern, an additional wash with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) can be performed before the water and brine washes.[7]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[8]
General Column Chromatography Protocol
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity of the eluent (gradient elution) to separate the components.[10]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9]
General Recrystallization Protocol
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath or refrigerator can increase the yield of the crystals.
-
Isolate the crystals by vacuum filtration.[11]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.[11]
Visualizations
Caption: General purification workflow for Suzuki coupling products.
Caption: Decision-making process for palladium catalyst removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
How to prevent deboronation of 3-Bromo-5-methyl-2-propoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 3-Bromo-5-methyl-2-propoxyphenylboronic acid during their experiments.
Troubleshooting Guide: Preventing Deboronation
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common undesired side reaction for arylboronic acids, particularly under acidic or basic conditions.[1] The stability of this compound is influenced by its substitution pattern, which includes an electron-donating propoxy group at the ortho position, a methyl group at the meta position, and an electron-withdrawing bromo group at the other meta position. This combination of steric hindrance and electronic effects can impact its susceptibility to deboronation.
Below are common issues encountered and recommended solutions to minimize deboronation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 1-bromo-3-methyl-2-propoxybenzene byproduct | Protodeboronation of the starting boronic acid. | 1. Optimize Reaction pH: Both acidic and basic conditions can promote protodeboronation. Aim for near-neutral pH if the reaction allows.[1] 2. Use Milder Bases: In reactions requiring a base, such as Suzuki-Miyaura coupling, switch to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides.[2] 3. Lower Reaction Temperature: Higher temperatures can accelerate deboronation. If possible, run the reaction at a lower temperature for a longer duration.[3] |
| Inconsistent reaction outcomes | Degradation of the boronic acid during storage or handling. | 1. Proper Storage: Store this compound in a cool, dark, and dry place. 2. Use of Stabilized Derivatives: Convert the boronic acid to a more stable derivative like a MIDA (N-methyliminodiacetic acid) boronate ester for storage and use in "slow-release" protocols.[4] |
| Failure of Suzuki-Miyaura coupling with sterically demanding partners | Steric hindrance from the ortho-propoxy group slowing down the desired coupling, allowing more time for deboronation. | 1. Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the coupling of sterically hindered substrates.[2] 2. Use of a "Slow-Release" Strategy: Utilize a MIDA boronate which slowly releases the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[4] |
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is the cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This results in the formation of an unwanted byproduct (1-bromo-3-methyl-2-propoxybenzene) and reduces the yield of your desired product. This side reaction is often promoted by acidic or basic conditions and elevated temperatures.[1]
Q2: How do the substituents on this compound affect its stability?
A2: The substituents have competing effects. The ortho-propoxy group is electron-donating, which can increase the electron density on the aromatic ring and potentially stabilize the C-B bond. However, it also introduces significant steric hindrance around the boronic acid moiety. The meta-bromo group is electron-withdrawing, which can make the boronic acid more susceptible to nucleophilic attack, a key step in some deboronation pathways. The meta-methyl group is weakly electron-donating. The interplay of these electronic and steric factors determines the overall stability.
Q3: What are MIDA boronates and how can they prevent deboronation?
A3: MIDA boronates are stable, crystalline derivatives of boronic acids formed by complexation with N-methyliminodiacetic acid (MIDA).[4] They are generally unreactive under standard anhydrous cross-coupling conditions but can be slowly hydrolyzed under mild aqueous basic conditions to release the active boronic acid. This "slow-release" strategy keeps the concentration of the reactive and potentially unstable boronic acid low throughout the reaction, thereby minimizing deboronation.[4]
Q4: Can I use anhydrous conditions to prevent deboronation?
A4: While water is a proton source for protodeboronation, completely anhydrous conditions are not always a simple solution. Some catalytic cycles, like the Suzuki-Miyaura reaction, often benefit from the presence of some water, especially for the hydrolysis of boronic esters or trifluoroborates to the active boronic acid. However, using a minimal amount of water or a carefully selected solvent system can help to suppress deboronation.
Q5: Are there any specific palladium catalysts or ligands that are recommended for this type of substrate?
A5: For sterically hindered arylboronic acids like this compound, palladium catalysts with bulky and electron-rich ligands are often more effective. Ligands such as XPhos, SPhos, and RuPhos can promote the desired cross-coupling reaction to proceed faster than the competing deboronation.[2]
Data Presentation
| Factor | Effect on Deboronation Rate | Rationale |
| pH | Increased at high and low pH | Both acid- and base-catalyzed pathways for protodeboronation exist.[1] |
| Temperature | Increases with temperature | Deboronation is a chemical reaction with an activation energy barrier. |
| Electron-donating groups | Can increase the rate of deboronation in some mechanisms. | Stabilize the transition state of electrophilic attack on the aromatic ring. |
| Electron-withdrawing groups | Can increase the rate of base-catalyzed deboronation. | Increase the acidity of the boronic acid, favoring the formation of the more reactive boronate anion.[1] |
| Steric hindrance (ortho-substituents) | Can decrease the rate of deboronation. | May hinder the approach of reagents necessary for the deboronation reaction. However, it can also slow the desired reaction, indirectly promoting deboronation.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol describes the conversion of the boronic acid to its more stable MIDA ester derivative.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add anhydrous DMF (approximately 1 mL per 1 mmol of boronic acid).
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Add dichloromethane to the residue and stir. If a precipitate forms, it is likely the MIDA ester.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude MIDA ester.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) or by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using this compound, designed to minimize deboronation.
Materials:
-
This compound (or its MIDA ester) (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-10 mol%, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound (or its MIDA ester), and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of an arylboronic acid.
Caption: Comparison of standard vs. slow-release strategies to prevent deboronation.
References
Technical Support Center: Arylboronic Acid Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts in arylboronic acid reactions, such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of arylboronic acid reactions and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the arylboronic acid react with each other to form a symmetrical biaryl byproduct. This process is undesirable because it consumes the starting material, leading to a reduced yield of the intended cross-coupled product. Furthermore, the homocoupled byproduct often has similar physical properties to the desired product, which can complicate purification processes.
Q2: What are the primary causes of arylboronic acid homocoupling?
A2: The two main factors that promote homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.[2] Similarly, using a Pd(II) salt as a precatalyst can lead to homocoupling as it gets reduced to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[3]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The selection of the palladium source is critical. Pd(II) precursors like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) must be reduced in situ to the active Pd(0) species. This reduction step can be a primary source of homocoupling.[1][3] In contrast, using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or advanced precatalysts like Buchwald's G3 and G4 precatalysts, can significantly minimize homocoupling as they provide a direct and clean route to the active Pd(0) catalyst.[1][4]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective at suppressing homocoupling.[5][6] These ligands accelerate the desired steps of the catalytic cycle (oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable.[5]
Q5: Can the choice of base affect the formation of homocoupling byproducts?
A5: Yes, the base is essential for activating the boronic acid, but an inappropriate choice can promote side reactions. While strong bases can be effective, they can also lead to degradation of starting materials or products. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective while minimizing side reactions like homocoupling.[1][4]
Troubleshooting Guides
Issue: Significant formation of homocoupling byproduct is observed.
This guide provides a systematic approach to diagnose and resolve issues with excessive homocoupling in your arylboronic acid cross-coupling reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation
The following tables summarize the general effects of different reaction parameters on the formation of homocoupling byproducts. The presented yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling Level | Rationale |
| Pd(OAc)₂ / PdCl₂ | Moderate to High | In situ reduction to Pd(0) can be mediated by the boronic acid, leading to homocoupling.[3] |
| Pd(PPh₃)₄ | Low | A direct source of the active Pd(0) catalyst, bypassing the problematic reduction step.[1] |
| Buchwald Precatalysts | Very Low | Designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[4] |
Table 2: Influence of Ligand Choice on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May permit more homocoupling, particularly under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be highly effective in suppressing homocoupling due to their strong binding to palladium.[5] |
Table 3: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Typical Yield Range | Comments |
| K₃PO₄ | High | A commonly used and effective base for a wide range of substrates.[4] |
| K₂CO₃ / Na₂CO₃ | High | Often a good choice, providing a balance of reactivity and selectivity.[7][8] |
| Cs₂CO₃ | High | Can be very effective, but its hygroscopic nature requires careful handling. |
| Organic Amines (e.g., Et₃N) | Variable | Generally less effective than inorganic bases and can sometimes lead to lower yields.[7] |
| Strong Hydroxides (e.g., NaOH) | Variable | Can be effective but may promote side reactions and are not compatible with base-sensitive functional groups.[8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol outlines a standard procedure for a Suzuki-Miyaura coupling reaction, incorporating best practices to minimize homocoupling.
-
Reagent Preparation:
-
Ensure the aryl halide and arylboronic acid are pure and dry.
-
Finely grind any solid inorganic base to increase its surface area.
-
-
Solvent Degassing:
-
Freeze-Pump-Thaw Method (Recommended for high sensitivity):
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum line for 2-3 minutes.
-
Close the flask and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).[7]
-
-
Sparging (for less sensitive reactions):
-
Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Quantification of Homocoupling Byproduct by GC-MS
This protocol provides a general method for the analysis and quantification of the homocoupling byproduct.
-
Sample Preparation:
-
At the end of the reaction, take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL in a GC vial.
-
If necessary, filter the sample to remove any particulate matter.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Fisher GC/MS-TRACE 1300).[9]
-
Column: A non-polar or weakly polar column is typically suitable (e.g., Rxi-5ms, 30-60 m length, 0.25 mm inner diameter, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-320 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected products (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and the homocoupling byproduct based on their retention times and mass spectra.
-
Quantify the relative amounts of the desired product and the homocoupling byproduct by integrating the respective peak areas in the total ion chromatogram (TIC). The percentage of homocoupling can be estimated as: % Homocoupling = (Area of Homocoupling Peak / (Area of Desired Product Peak + Area of Homocoupling Peak)) * 100%
-
Visualizations
Caption: Competing catalytic cycles in arylboronic acid cross-coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Managing Protodeboronation of Ortho-Substituted Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ortho-substituted arylboronic acids. The content is designed to help you diagnose and manage protodeboronation, a common side reaction that can significantly impact reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a particular problem for ortho-substituted arylboronic acids?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction consumes your starting material, leading to reduced yields of the desired coupled product and the formation of an unwanted arene byproduct. For ortho-substituted arylboronic acids, this issue can be exacerbated due to steric and electronic effects. The substituent at the ortho position can influence the stability of the C-B bond and may accelerate the rate of protodeboronation under certain reaction conditions, especially the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
Q2: What are the primary factors that influence the rate of protodeboronation?
A: The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on several factors:
-
pH: The reaction pH is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base, but for many arylboronic acids, the reaction is fastest at high pH (typically > 10).[4]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The choice of solvent can impact the stability of the boronic acid and the intermediates involved in both the desired coupling reaction and the undesired protodeboronation. The presence of a proton source, like water, is necessary for protodeboronation to occur.
-
Base: The type and concentration of the base used in the reaction are crucial. Strong bases can accelerate protodeboronation.[5]
-
Structure of the Arylboronic Acid: The electronic properties and steric environment of the arylboronic acid itself play a significant role. Electron-withdrawing or certain ortho-substituents can increase susceptibility to protodeboronation.[2]
-
Catalyst System: An inefficient catalyst system that leads to a slow desired reaction will allow more time for the competing protodeboronation to occur.[6]
Q3: Are boronic esters, such as pinacol esters, always more stable to protodeboronation than the corresponding boronic acids?
A: It is a common strategy to convert boronic acids to their corresponding esters (e.g., pinacol, MIDA) to increase their stability.[6] While boronic esters are often more stable on the benchtop and easier to handle, they do not universally guarantee greater stability against protodeboronation under reaction conditions.[4][7] The stability of a boronic ester is highly nuanced and depends on the structure of the diol used for esterification.[5] However, for many unstable boronic acids, especially ortho-substituted ones, using a boronic ester derivative is a key strategy for successful cross-coupling.[8]
Q4: What is the "slow-release" strategy and how does it help manage protodeboronation?
A: The "slow-release" strategy is a powerful technique for cross-coupling with unstable boronic acids.[6][9][10] It involves using a stable boronic acid surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt, which slowly hydrolyzes under the reaction conditions to release the free, reactive boronic acid.[1] This approach maintains a very low concentration of the unstable boronic acid in the reaction mixture at any given time. By keeping the concentration of the boronic acid low, the rate of the desired cross-coupling reaction can be favored over the rate of decomposition via protodeboronation.[6]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the protodeboronation of ortho-substituted arylboronic acids during cross-coupling reactions.
Issue 1: Low yield of the desired coupled product with significant formation of the protodeboronated byproduct.
This is the most common manifestation of problematic protodeboronation. The troubleshooting workflow below will help you identify and address the potential causes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purifying Boronic Acid Derivatives with Column Chromatography
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of boronic acid derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: The boronic acid/ester is sticking to the silica gel column and won't elute.
This is a common issue caused by the interaction of the Lewis acidic boron atom with the Lewis basic silanol groups on the silica surface, leading to strong adsorption or even decomposition.[1][2][3][4]
Possible Solutions:
-
Modify the Stationary Phase:
-
Boric Acid Impregnated Silica Gel: Deactivating the silica gel by impregnating it with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption and improving recovery.[1][5][6]
-
Use Neutral Alumina: For some boronate esters, neutral alumina can be a successful alternative to silica gel.[7]
-
-
Adjust the Mobile Phase:
-
Increase Polarity: For normal-phase chromatography, gradually increasing the polarity of the eluent (e.g., using acetone or methanol in hexane/ethyl acetate) can help elute highly polar boronic acids.[7]
-
Add a Modifier: Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes help by competing with the boronic acid for binding sites on the silica.[7]
-
-
Use a Shorter Column: A shorter silica gel column can reduce the interaction time and surface area, potentially allowing for the elution of the compound before significant decomposition or irreversible binding occurs.[2]
-
Protecting Group Strategy: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can make it less prone to strong interactions with silica.[4][8]
Problem 2: The boronate ester is hydrolyzing on the column.
Boronate esters, particularly pinacol esters (Bpins), can be susceptible to hydrolysis back to the corresponding boronic acid, especially under typical reversed-phase HPLC (RP-HPLC) conditions which often use aqueous mobile phases.[9][10]
Possible Solutions:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good solubility for boronate esters.[9]
-
Optimize RP-HPLC Conditions:
-
Use More Stable Esters: Consider using more sterically hindered or electronically stabilized boronate esters which are more resistant to hydrolysis.[8][11]
Problem 3: Poor separation and co-elution of impurities.
This can be due to a variety of factors including the formation of boronic acid anhydrides (boroxines), similar polarities of the desired compound and impurities, or on-column degradation.[4]
Possible Solutions:
-
Optimize Mobile Phase: Systematically screen different solvent systems and gradients. For HPLC, adjusting the pH of the mobile phase can significantly alter the retention and selectivity for different components.[12]
-
Column Screening: Test different stationary phases (e.g., C18, HSS T3, ZIC-cHILIC) to find the one that provides the best selectivity for your specific mixture.[9]
-
Derivatization:
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can precipitate a stable adduct, which can then be isolated and the pure boronic acid regenerated. This is particularly useful for less polar boronic acids.[3][13]
-
Conversion to a Different Ester: Temporarily converting the boronic acid to a more easily purifiable ester and then cleaving it back can be an effective strategy.[4]
-
-
Alternative Purification Methods: If chromatography proves ineffective, consider recrystallization or trituration to purify your compound.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying boronic acids?
There is no single "best" stationary phase as the optimal choice depends on the specific boronic acid derivative.
-
Normal Phase: For general preparative chromatography, silica gel is often used, but can lead to issues with adsorption and decomposition.[4][7] Using boric acid-impregnated silica gel or neutral alumina can mitigate these problems.[7]
-
Reversed Phase (HPLC): C18 columns are commonly used.[14] For polar boronic acids, columns like the XSelect Premier HSS T3, which are designed to retain polar analytes, have shown good results.[12]
-
HILIC: For boronate esters prone to hydrolysis, a ZIC-cHILIC column can provide excellent selectivity and prevent on-column degradation.[9]
Q2: My boronic acid is UV inactive. How can I monitor the purification?
For compounds lacking a UV chromophore, you can use staining agents on your TLC plates. Iodine is a common choice for visualizing organic compounds.[2] Alternatively, a potassium permanganate or cerium ammonium molybdate stain can be effective, with the latter staining boron-containing compounds blue.[2] For HPLC, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.
Q3: Why do I see multiple spots on TLC or peaks in my chromatogram for a pure boronic acid?
Free boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4][8] This equilibrium can result in multiple species being present, leading to complex chromatograms or TLC plates even for a chemically pure sample. Adding a small amount of water to your NMR sample can often hydrolyze the boroxine back to the monomeric boronic acid, simplifying the spectrum.[4]
Q4: Should I protect my boronic acid before chromatography?
Yes, in many cases, protecting the boronic acid as an ester can significantly improve its stability and chromatographic behavior.[8][15][16]
-
Pinacol (Bpin) esters are the most common and are generally stable enough for silica gel chromatography.[8]
-
MIDA esters are very stable and are also suitable for column purification.[8]
-
Other protecting groups like diaminonaphthalene (dan) and various diol esters can also be used depending on the required stability and deprotection conditions.[8]
Q5: Can I use reversed-phase chromatography for boronic acids?
Yes, reversed-phase HPLC is frequently used for the analysis and purification of boronic acids.[14][17] However, there are challenges to consider:
-
Retention: Polar boronic acids may have poor retention on standard C18 columns. Using a column designed for polar analytes or adjusting the mobile phase pH can improve retention.[12]
-
Hydrolysis of Esters: As mentioned, boronate esters can hydrolyze in the aqueous mobile phases used in RP-HPLC.[9][10]
Quantitative Data Summary
The following table summarizes typical performance metrics from HPLC-based purification methods for boronic acid derivatives.
| Parameter | Value/Range | Compound Type | Chromatographic Mode | Reference |
| Recovery | 97.1% to 105.7% | Various boronic acids | UPLC-ESI-MS | [14] |
| Precision (RSD) | < 2.0% | Various boronic acids | UPLC-ESI-MS | [14] |
| Limit of Detection (LOD) | 0.1 µg | Majority of boronic acids | UPLC-ESI-MS | [14] |
| Limit of Quantification (LOQ) | 1.0 µg | Majority of boronic acids | UPLC-ESI-MS | [14] |
| Run Time | < 11 minutes | 11 different boronic acids | HPLC-PDA |
Experimental Protocols
Protocol 1: Preparation of Boric Acid Impregnated Silica Gel
This protocol describes a method to deactivate silica gel, making it more suitable for the chromatography of boronic acids and their esters.[5]
-
Combine Reagents: In a 1000 mL round-bottom flask with a stir bar, add silica gel (300 mL), boric acid (28 g), and ethanol (550 mL).
-
Stir: Stir the suspension at room temperature for 2 hours.
-
Filter: Remove the ethanol and any excess boric acid by filtration.
-
Wash: Wash the impregnated silica gel with ethanol (3 x 200 mL).
-
Dry: Dry the silica gel in a vacuum oven at 140 °C for 48 hours before use.
Protocol 2: General HPLC Method Development for Boronic Acids
This protocol outlines a systematic approach to developing an HPLC separation method for boronic acids.[12]
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phases: Test the sample at both low pH (e.g., 0.1% formic acid in water/acetonitrile) and high pH (e.g., 0.1% ammonium hydroxide in water/acetonitrile) to assess retention. Boronic acids generally show better retention at low pH.[12]
-
-
Solvent Optimization:
-
Compare different organic modifiers (e.g., acetonitrile vs. methanol) as they can produce significant differences in selectivity.
-
-
Stationary Phase Optimization:
-
If retention or peak shape is poor, screen other stationary phases. For polar boronic acids, consider a column like the XSelect Premier HSS T3, which is compatible with 100% aqueous mobile phases and is well-suited for retaining polar analytes.[12]
-
-
Gradient Refinement:
-
Once a suitable column and mobile phase system are identified, optimize the gradient profile to achieve baseline resolution for all components in the shortest possible time.
-
Visualizations
Troubleshooting Workflow for Boronic Acid Purification
This diagram outlines the decision-making process when encountering common issues during the column chromatography of boronic acid derivatives.
Caption: A troubleshooting flowchart for poor elution in boronic acid chromatography.
Logical Relationship of Purification Strategies
This diagram illustrates the relationships between the type of boronic acid derivative and the recommended purification strategies.
Caption: Interplay between boronic derivative type, problems, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. reddit.com [reddit.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. protecting groups for boronic acid | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 3-Bromo-5-methyl-2-propoxyphenylboronic acid in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-methyl-2-propoxyphenylboronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on catalyst poisoning and reaction failure.
Problem: Low or No Product Yield
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | 1. Ensure Inert Atmosphere: Inadequate degassing of solvents and failure to maintain a nitrogen or argon atmosphere can lead to the oxidation of the Pd(0) catalyst.[1] Use robust degassing techniques (e.g., freeze-pump-thaw, sparging with inert gas).2. Check for Impurities: Impurities in reagents or solvents can act as catalyst poisons. Use high-purity, anhydrous solvents and reagents. Common poisons include sulfur compounds, excess halides, and water.[2]3. Ligand Degradation: Phosphine ligands are susceptible to oxidation.[1][3] Store and handle ligands under an inert atmosphere. Consider using more robust Buchwald-type ligands. |
| Poor Quality of Boronic Acid | 1. Verify Purity and Integrity: Boronic acids can degrade over time, especially if not stored properly under inert and dry conditions.[1][4] Assess purity via NMR or LC-MS. Degradation can lead to the formation of boroxines (cyclic trimers).2. Address Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction, especially with excess water, strong bases, or high temperatures.[4][5] Use milder reaction conditions or consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate. |
| Suboptimal Reaction Conditions | 1. Optimize Base and Solvent: The choice of base and solvent is critical for activating the boronic acid for transmetalation.[1] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, THF, toluene, often with water).[4]2. Adjust Temperature: If the reaction stalls, consider a gradual increase in temperature. However, be aware that high temperatures can also lead to catalyst decomposition.[1] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Mitigation Strategy |
| Homocoupling of Boronic Acid | Oxygen contamination can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation Product | Presence of excess water or other proton sources, or harsh reaction conditions (high temperature, strong base).[4] | Use anhydrous solvents, a weaker base, or lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: My this compound appears sticky or oily. Can I still use it?
A1: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can make the material appear oily or sticky.[4] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[4] However, it is advisable to assess the purity, as significant degradation can impact the stoichiometry and yield of your reaction.
Q2: What is the best way to store this compound?
A2: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.[6]
Q3: My reaction starts but then seems to stop before completion. What could be the cause?
A3: A stalled reaction often points to catalyst deactivation.[1] The active Pd(0) species might be precipitating as palladium black due to high temperatures or oxygen exposure.[1] Alternatively, the phosphine ligand could be degrading. Consider using a more robust catalyst system, lowering the reaction temperature, or ensuring a completely inert environment.[1]
Q4: I am observing a significant amount of the protodeboronated product. How can I prevent this?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction.[4] It is often promoted by excess water, strong bases, or high temperatures.[4] To minimize this, use anhydrous solvents, consider a weaker base, and run the reaction at a lower temperature. Using a more stable boronic acid derivative, such as a pinacol ester, can also be an effective strategy.[4]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst and Ligand Handling
-
All palladium catalysts and phosphine ligands should be stored in a desiccator or a glovebox under an inert atmosphere to prevent oxidation.
-
When weighing and transferring catalysts and ligands, do so under a stream of inert gas or inside a glovebox.
-
Use freshly opened or purified solvents that have been properly degassed.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Common pathways for palladium catalyst deactivation.
References
Technical Support Center: Enhancing Reaction Kinetics of Sterically Hindered Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or no conversion of my sterically hindered boronic acid in a Suzuki-Miyaura coupling reaction. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent challenge with sterically hindered substrates. The bulky nature of the boronic acid and/or the coupling partner can significantly impede key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]
Potential Causes:
-
Steric Hindrance: The physical bulk around the reactive sites of the boronic acid and the aryl halide slows down the reaction.[3]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.[1]
-
Catalyst Inhibition: For heteroaromatic boronic acids, basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often requires careful optimization for hindered substrates.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1][2] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[2][4]
-
-
Base Selection: The base activates the boronic acid for transmetalation.
-
Solvent Selection: The solvent can influence catalyst solubility and reaction rates.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[1]
-
-
Temperature and Reaction Time: Higher temperatures can help overcome the activation energy barrier.
-
Catalyst Loading: Increasing the amount of catalyst can improve conversion.
-
Recommendation: A modest increase in catalyst loading may be beneficial, but be aware of the potential for increased side reactions.[1]
-
Q2: My reaction is producing a significant amount of homocoupling product (a dimer of the boronic acid). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids.
Potential Causes:
-
Presence of Oxygen: Oxygen in the reaction mixture can promote oxidative homocoupling.[3]
-
Palladium-Catalyzed Homocoupling: Certain palladium species can catalyze the coupling of two boronic acid molecules.[1]
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1] Thoroughly degas all solvents and reagents before use.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[1]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
Q3: I am observing significant protodeboronation (loss of the boronic acid group). What are the potential causes and how can I mitigate this?
A3: Protodeboronation is the cleavage of the C-B bond, leading to the formation of an arene byproduct.
Potential Causes:
-
Reaction with Base and Water: The combination of a strong base and water can lead to the cleavage of the C-B bond.[1]
-
pH Effects: The rate of protodeboronation can be pH-dependent. For some boronic acids, the reaction is accelerated at a pH close to the pKa of the boronic acid.[6]
Troubleshooting Steps:
-
Choice of Base: Use a weaker base if possible, or a base that is less hydrolytically active.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize protodeboronation. However, be aware that water is sometimes necessary for the activity of certain bases.[1]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[6] However, the choice of the diol for esterification is crucial, as some esters can exhibit accelerated protodeboronation.[6]
Data Presentation
Table 1: Effect of Ligand and Base on a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 60 |
| 2 | Pd₂(dba)₃ | L1 | K₂CO₃ | THF | 60 | 85 |
| 3 | Pd₂(dba)₃ | DPPF | K₂CO₃ | THF | 60 | 20 |
| 4 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | THF | 60 | 71 |
| 5 | Pd₂(dba)₃ | L1* | NaOH | THF | 60 | 50 |
*L1 refers to a specific proprietary ligand from the study.[7]
Table 2: Ligand Screening for a Highly Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | DPPF | 54 | 0 | 54 |
| 4 | S-Phos | 100 | 3 | 97 |
| 5 | X-Phos | 46 | 0 | 46 |
| 6 | Ru-Phos | 52 | 0 | 52 |
| 7 | PCy₃ | 100 | 0 | 97 |
| 8 | PPh₃ | 83 | 0 | 83 |
Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24 h.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.[1][3]
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.2–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (0.01 - 5 mol%)[1]
-
Ligand (e.g., SPhos, XPhos, AntPhos) (0.02 - 10 mol%)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[1]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, and finely powdered base.[1][3]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.[3]
-
Reagent Addition: Add the sterically hindered boronic acid to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
Visualizations
Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: A troubleshooting flowchart for low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Profile of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid: A Comparative Guide
For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of key building blocks is paramount. This guide provides a detailed spectroscopic characterization of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a versatile reagent in organic synthesis. Its performance is objectively compared with alternative substituted arylboronic acids, supported by experimental data and detailed protocols to ensure reproducibility.
Comparative Analysis of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two alternative reagents: (4-Bromo-3,5-dimethylphenyl)boronic acid and 3-Bromo-5-propoxyphenylboronic acid. While experimentally verified data for the title compound is not widely published, the expected values are derived from computational analysis and comparison with structurally similar molecules.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.0 | br s | 2H | B(OH)₂ |
| ~7.4 | s | 1H | Ar-H | |
| ~7.2 | s | 1H | Ar-H | |
| ~3.9 | t | 2H | OCH₂ | |
| ~2.3 | s | 3H | Ar-CH₃ | |
| ~1.7 | sext | 2H | CH₂CH₃ | |
| ~0.9 | t | 3H | CH₃ | |
| (4-Bromo-3,5-dimethylphenyl)boronic acid | ~7.9 | s | 2H | B(OH)₂ |
| ~7.5 | s | 2H | Ar-H | |
| ~2.4 | s | 6H | Ar-CH₃ | |
| 3-Bromo-5-propoxyphenylboronic acid | ~7.8 | s | 2H | B(OH)₂ |
| ~7.3 | t | 1H | Ar-H | |
| ~7.1 | d | 1H | Ar-H | |
| ~7.0 | d | 1H | Ar-H | |
| ~3.9 | t | 2H | OCH₂ | |
| ~1.7 | sext | 2H | CH₂CH₃ | |
| ~0.9 | t | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Expected Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~158 | Ar-C-O |
| ~138 | Ar-C-CH₃ | |
| ~135 | Ar-C-H | |
| ~125 | Ar-C-H | |
| ~118 | Ar-C-Br | |
| ~130 (broad) | Ar-C-B(OH)₂ | |
| ~70 | OCH₂ | |
| ~22 | CH₂CH₃ | |
| ~21 | Ar-CH₃ | |
| ~10 | CH₃ | |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid [1] | ~152, ~150 | Ar-C-OCH₃ |
| ~118, ~115 | Ar-C-H | |
| ~117 | Ar-C-Br | |
| ~110 (broad) | Ar-C-B(OH)₂ | |
| ~57, ~56 | OCH₃ |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Key IR Peaks (cm⁻¹) |
| This compound (Predicted) | [M-H]⁻ expected at 271.0/273.0 | 3500-3200 (O-H stretch, broad), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1350 (B-O stretch) |
| 3-Bromo-5-propoxyphenylboronic acid | [M-H]⁻ expected at 257.0/259.0[2] | Not available |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid [1] | Not available | 3500-3200 (Broad, Strong, O-H stretch), 3050-3000 (Medium, Ar C-H stretch), 2950-2850 (Medium, Aliphatic C-H stretch) |
Experimental Protocols
Accurate spectroscopic characterization relies on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
-
Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps to minimize the formation of boroxine anhydrides which can lead to complex and uninterpretable spectra[3].
-
¹H NMR Acquisition :
-
Instrument : 400 MHz NMR spectrometer.
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
Referencing : The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz NMR spectrometer.
-
Solvent : DMSO-d₆.
-
Pulse Program : Proton-decoupled pulse program.
-
Number of Scans : 1024-4096.
-
Referencing : The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of key functional groups.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Spectrum Acquisition :
-
Instrument : FTIR spectrometer with a universal ATR accessory.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the clean, empty ATR crystal should be acquired before sample analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and isotopic distribution of the compound.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI) :
-
Instrument : A mass spectrometer equipped with an ESI source.
-
Ionization Mode : Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.
-
Mass Range : m/z 50-500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 100-150 °C.
-
Data Analysis : The resulting spectrum should be analyzed for the molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Visualizing Experimental Workflow and Molecular Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural comparison of the discussed compounds.
References
A Head-to-Head Comparison: 3-Bromo-5-methyl-2-propoxyphenylboronic Acid Versus its Potassium Trifluoroborate Salt in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success and reproducibility of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, arylboronic acids have long been mainstays. However, their inherent instability can pose significant challenges. This guide provides an objective, data-driven comparison of 3-Bromo-5-methyl-2-propoxyphenylboronic acid and its corresponding potassium trifluoroborate salt, highlighting the advantages of the latter in terms of stability, handling, and, in many cases, reactivity.
Potassium organotrifluoroborates are emerging as superior alternatives to their boronic acid counterparts in many synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. The enhanced stability of potassium trifluoroborate salts, such as potassium 3-bromo-5-methyl-2-propoxyphenyltrifluoroborate, stems from the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid. This increased stability often translates to more consistent and reliable results, a critical factor in drug development and process chemistry.
Key Differences at a Glance
| Feature | This compound | Potassium 3-bromo-5-methyl-2-propoxyphenyltrifluoroborate |
| Chemical Stability | Prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation, especially under acidic, basic, or oxidative conditions. Can decompose at room temperature, sometimes requiring storage at low temperatures. | Generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage at room temperature without significant degradation. |
| Handling | May require storage under inert atmosphere and at reduced temperatures to maintain purity and reactivity. | Can be handled on the benchtop without special precautions, simplifying experimental setup. |
| Reactivity in Suzuki-Miyaura Coupling | Can be highly reactive, but yields may be inconsistent due to reagent degradation. Susceptible to protodeboronation, which reduces the amount of active reagent. | Often provides more reproducible and higher yields, particularly with challenging substrates where boronic acids perform poorly. The trifluoroborate acts as a "protected" form of the boronic acid, which is slowly released under the reaction conditions. |
| Solubility | Generally soluble in organic solvents. | Solubility can vary, but they are often soluble in a range of organic solvents and aqueous mixtures used in cross-coupling reactions. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Furan-2-ylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | Low/Inconsistent | (Implied) |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 93 | |
| 4-Chlorobenzonitrile | Furan-2-ylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | Low/Inconsistent | (Implied) |
| 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 87 | |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | |
| 4-Bromoanisole | Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | Representative |
Experimental Protocols
Synthesis of Potassium 3-Bromo-5-methyl-2-propoxyphenyltrifluoroborate
This general procedure for the conversion of an arylboronic acid to its potassium aryltrifluoroborate salt is adapted from established literature methods.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) in water.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to precipitate the potassium trifluoroborate salt.
-
Collect the solid by vacuum filtration, wash with cold water and then with acetone.
-
Dry the product under vacuum to yield potassium 3-bromo-5-methyl-2-propoxyphenyltrifluoroborate as a crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide. This protocol can be adapted for both the boronic acid and its trifluoroborate salt with minor modifications.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq) OR Potassium 3-bromo-5-methyl-2-propoxyphenyltrifluoroborate (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl bromide, the boron reagent (boronic acid or trifluoroborate salt), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note on Reagent Stoichiometry: Due to their propensity for degradation, it is common practice to use a larger excess of boronic acids (typically 1.5 eq or more). The enhanced stability of potassium trifluoroborates often allows for their use in near-stoichiometric amounts (typically 1.1-1.2 eq), which can be more atom-economical.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the key chemical principles and workflows.
Caption: Equilibrium between the boronic acid and its stable trifluoroborate salt.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boron reagent.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, potassium 3-bromo-5-methyl-2-propoxyphenyltrifluoroborate represents a significant advancement over its corresponding boronic acid. Its superior stability, ease of handling, and potential for higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool in the synthetic chemist's arsenal. While the initial preparation of the trifluoroborate salt from the boronic acid is an additional step, the benefits in terms of reproducibility, reliability, and simplified storage and handling often outweigh this initial investment of time and resources. The adoption of potassium aryltrifluoroborates can lead to more robust and efficient synthetic routes, ultimately accelerating the drug discovery and development process.
The Stability Standoff: A Comparative Guide to Arylboronic Acids and Their Ester Derivatives
For researchers, synthetic chemists, and professionals in drug development, the choice between an arylboronic acid and its corresponding ester is a critical decision that dictates not only the success of a reaction but also the efficiency of the entire synthetic workflow. This guide provides an objective comparison of the stability of these two classes of organoboron compounds, supported by experimental data, to facilitate an informed selection for your specific research needs.
A fundamental trade-off exists between the reactivity and stability of arylboronic acids and their ester counterparts. Generally, arylboronic acids exhibit higher reactivity in common cross-coupling reactions, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of diminished stability. Conversely, arylboronic esters, particularly pinacol and MIDA (N-methyliminodiacetic acid) esters, offer significantly enhanced stability, making them easier to handle, purify, and store for extended periods.
The Major Degradation Pathways
The instability of arylboronic acids primarily stems from two key degradation pathways: protodeboronation and oxidation. These pathways lead to the loss of the crucial C-B bond, rendering the reagent inactive for its intended cross-coupling purpose.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, and can be accelerated under both acidic and basic conditions.[1][2] This process results in the formation of an arene and boric acid, representing a direct loss of the desired arylating agent. The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the aryl group.[1][3]
Oxidation
Arylboronic acids are also susceptible to oxidation, which can occur upon exposure to air or other oxidizing agents.[4][5] This degradation pathway typically leads to the formation of phenols, again resulting in the consumption of the active reagent.[6] The steric and electronic properties of the aryl group can influence the rate of oxidation.
Quantitative Stability Comparison
The enhanced stability of arylboronic esters, particularly MIDA boronates, is evident in benchtop stability studies. The following table summarizes the percentage of remaining boronic acid or MIDA boronate after extended storage under ambient conditions.
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | 2-Benzothiophene | 80% | >95% |
| 5 | 2-Pyrrole | 35% | >95% |
| 6 | 2-Indole | 22% | >95% |
| 7 | (E)-prop-1-en-1-yl | 45% | >95% |
| 8 | Cyclopropyl | 70% | >95% |
| Data adapted from BenchChem Technical Support Center.[7] |
The stability of boronic esters is not universal and is highly dependent on the diol used for esterification. While five-membered ring esters like pinacolates generally offer good stability, six-membered ring esters can, in some cases, exhibit faster protodeboronation than the parent boronic acid due to steric strain in the tetrahedral boronate intermediate.[1][2]
The following table provides a comparison of the protodeboronation rates for a hydroxyboronate anion generated from the corresponding boronic acid or different esters at pH 13 in 50% aqueous dioxane at 70°C. The half-lives provide a quantitative measure of stability under these basic conditions.
| Aryl Group | Boronic Acid/Ester Type | Approximate Half-life (t₀.₅) |
| 2,6-difluorophenyl | Boronic Acid | ~10 seconds |
| 2,6-difluorophenyl | Pinacol Ester | ~1000 seconds |
| 2,6-difluorophenyl | 1,3-Propanediol Ester (6-membered ring) | ~1 second |
| Data interpreted from Lloyd-Jones, G. C., et al. Acc. Chem. Res. 2022.[1] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of arylboronic acids and their esters, a stability-indicating assay using High-Performance Liquid Chromatography (HPLC) is a common and effective method.
General Experimental Workflow for Stability Assessment
Detailed HPLC Protocol for Stability-Indicating Assay
Objective: To quantify the degradation of an arylboronic acid or ester over time under specific stress conditions.
Instrumentation:
-
Standard HPLC system with a UV or Refractive Index (RI) detector.
Materials:
-
Arylboronic acid or ester of interest.
-
HPLC-grade solvent for stock solution (e.g., acetonitrile).
-
Stress agents (e.g., HCl for acidic conditions, NaOH for basic conditions, H₂O₂ for oxidative stress).
-
HPLC column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the arylboronic acid or ester in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Application of Stress: Aliquot the stock solution into separate vials. To each vial, add the respective stress agent (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂). A control sample with no stress agent should also be prepared. Incubate the vials at a controlled temperature (e.g., 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength. If the compound lacks a strong chromophore, an RI detector can be used.[8]
-
-
Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
Conclusion: Making the Right Choice
The selection between an arylboronic acid and an arylboronic ester is a nuanced decision that depends on the specific requirements of the synthetic task.
Choose an arylboronic acid when:
-
High reactivity and rapid reaction kinetics are the primary goals.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
The reaction conditions can be carefully controlled to minimize degradation.
Choose an arylboronic ester (e.g., pinacol or MIDA ester) when:
-
Stability, ease of handling, and long-term storage are paramount.
-
High purity of the starting material is crucial for subsequent synthetic steps.
-
The synthetic strategy involves multiple steps where the boronic acid functionality needs to be protected.
By understanding the inherent stability differences and the common degradation pathways, researchers can make a more strategic choice, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Coupling Reagents: Alternatives to 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
For researchers, scientists, and drug development professionals seeking robust and reliable methods for carbon-carbon bond formation, the choice of the organoboron reagent in Suzuki-Miyaura cross-coupling is critical. While 3-Bromo-5-methyl-2-propoxyphenylboronic acid is a valuable building block, its inherent instability can lead to challenges in reproducibility and yield. This guide provides an objective comparison with two leading alternatives—potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—supported by general experimental data and protocols.
The primary alternatives to traditional boronic acids, such as this compound, are potassium organotrifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates. These alternatives have been developed to address the inherent instability of many boronic acids, which can be prone to decomposition through processes like protodeboronation, especially under reaction conditions or during storage.[1][2] This instability can negatively impact reaction yields and reproducibility.
Potassium organotrifluoroborates and MIDA boronates offer enhanced stability, making them easier to handle, store for extended periods, and purify using standard techniques like silica gel chromatography.[3][4] This increased stability often translates to more reliable and consistent results in cross-coupling reactions.
Performance Comparison
While direct comparative data for this compound and its derivatives is not extensively published, the general performance trends for these classes of organoboron reagents are well-established. Boronic acids are generally more reactive and may lead to faster reaction times.[5][6] However, their stability is a significant concern. Potassium trifluoroborates and MIDA boronates, being more stable, often provide higher and more reproducible yields, particularly in complex syntheses or when working with sensitive substrates.[4][7]
MIDA boronates offer a unique advantage through a "slow-release" mechanism. Under specific basic aqueous conditions, the MIDA ligand is cleaved to gradually release the reactive boronic acid into the reaction mixture.[5][7] This controlled release minimizes the concentration of the unstable boronic acid at any given time, thereby reducing degradation and improving coupling efficiency, especially with challenging substrates.[7]
| Reagent Class | Structure | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | High reactivity, potentially faster reactions.[5][6] | Prone to decomposition (protodeboronation), can be difficult to purify and handle, may lead to inconsistent yields.[1][2] |
| Potassium Trifluoroborate | [R-BF₃]K | Significantly more stable than boronic acids, crystalline solids, easy to handle and store.[4] | Generally less reactive than boronic acids, may require specific activation conditions. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, compatible with chromatography, allows for "slow-release" of boronic acid, enabling iterative cross-coupling.[3][5][7] | Requires a deprotection step to release the active boronic acid, may be more expensive. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using each class of reagent. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.
General Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a general starting point for the coupling of an aryl halide with a boronic acid.
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Add a degassed solvent system (e.g., toluene/water or dioxane/water).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
This protocol outlines a typical procedure for using a potassium trifluoroborate salt.
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), potassium 3-Bromo-5-methyl-2-propoxyphenyltrifluoroborate (1.2 mmol), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 3.0 mmol). Add a suitable solvent, such as a mixture of toluene and water.
Reaction Execution: Heat the mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed. After cooling, extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Suzuki-Miyaura Coupling with a MIDA Boronate ("Slow-Release" Conditions)
This protocol is adapted for the "slow-release" cross-coupling of MIDA boronates.
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), 3-Bromo-5-methyl-2-propoxyphenyl MIDA boronate (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 mmol). Add a solvent system of dioxane and water (typically in a 5:1 to 10:1 ratio).[7]
Reaction Execution: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for the specified time. The progress of the reaction can be monitored by analyzing aliquots. Upon completion, work up the reaction as described for the boronic acid protocol, followed by purification.
Visualizing the Workflow and Reagent Relationships
The following diagrams illustrate the synthesis pathways for the alternative reagents and the general Suzuki-Miyaura catalytic cycle.
References
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. scispace.com [scispace.com]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Monitoring of Suzuki Reactions Featuring 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and other common analytical techniques for monitoring the progress of Suzuki-Miyaura cross-coupling reactions. While direct experimental data for reactions involving 3-Bromo-5-methyl-2-propoxyphenylboronic acid is not widely published, this document extrapolates from established methodologies for analogous compounds to provide a practical framework for analysis. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, making robust analytical monitoring crucial for optimization and scale-up.[1][2][3]
Comparison of Analytical Techniques
The choice of analytical technique for monitoring a Suzuki reaction depends on the specific requirements of the study, such as the need for quantitative data, structural information, or real-time monitoring.[4] LC-MS is a powerful and versatile technique, but other methods offer distinct advantages in certain contexts.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography with UV Detection) | NMR (Nuclear Magnetic Resonance) Spectroscopy | TLC-MS (Thin-Layer Chromatography-Mass Spectrometry) |
| Principle | Separation by chromatography followed by mass-based detection.[5] | Separation by chromatography followed by UV absorbance detection. | Provides structural information based on nuclear magnetic resonance.[6] | Separation by TLC followed by direct mass analysis from the plate.[7] |
| Sensitivity | Very High | Moderate to High | Low to Moderate | High |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (co-elution can be an issue) | Very High (provides detailed structural information) | High |
| Quantitative Analysis | Excellent with appropriate standards.[4][8] | Good, widely used for quantification. | Excellent, inherently quantitative.[6] | Semi-quantitative, better for qualitative analysis. |
| Throughput | High | High | Low | High |
| Real-time Monitoring | Possible with online systems.[1][9] | Possible with online systems. | Possible with flow-NMR setups.[9] | Not suitable for real-time monitoring. |
| Cost & Complexity | High initial investment and operational complexity.[10] | Lower cost and simpler operation.[10] | High initial investment and requires specialized expertise. | Moderate cost, simpler than LC-MS. |
| Key Advantage | Provides molecular weight information, enabling identification of byproducts and impurities.[10] | Robust, reliable, and widely available. | Non-destructive and provides detailed structural information without the need for standards. | Rapid analysis with minimal sample preparation.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate reaction monitoring. Below are representative protocols for a generic Suzuki reaction involving an aryl bromide and a phenylboronic acid, which can be adapted for this compound.
1. Representative Suzuki-Miyaura Reaction Protocol
This protocol describes a typical setup for the coupling of an aryl bromide with a phenylboronic acid.[11]
-
Materials:
-
Aryl bromide (e.g., 1-bromo-3,5-dimethylbenzene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
-
-
Procedure:
-
To an oven-dried flask, add the aryl bromide, boronic acid, palladium catalyst, and base.[11]
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[11]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using one of the analytical methods described below.
-
2. LC-MS Sample Preparation and Analysis Protocol
-
Reaction Sampling and Quenching:
-
Sample Preparation:
-
LC-MS Method:
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over several minutes to ensure separation of reactants, products, and byproducts.[10]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.[10]
-
MS Detection: Full scan mode for initial analysis to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used for the target analytes.[10]
-
3. Alternative Analytical Protocols
-
HPLC-UV: The sample preparation and liquid chromatography method would be similar to LC-MS. Detection would be performed using a UV detector at a wavelength where the reactants and products have significant absorbance.
-
NMR Spectroscopy: A reaction aliquot can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent for analysis. For direct analysis, the reaction can be run in a deuterated solvent, and samples can be directly analyzed without workup.[6]
-
TLC-MS: A small aliquot of the reaction mixture is spotted onto a TLC plate and developed. The spots corresponding to reactants and products can then be directly analyzed by a compact mass spectrometer with a specialized interface.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.
LC-MS Analysis Workflow
Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. books.rsc.org [books.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. azom.com [azom.com]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Kinetics of Substituted Phenylboronic Acid Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an essential tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The reaction's efficiency is highly dependent on the choice of catalyst, base, solvent, and, critically, the electronic and steric nature of the coupling partners. This guide provides an objective comparison of the kinetic performance of various substituted phenylboronic acids, supported by experimental data, to aid in reaction optimization and mechanistic understanding.
The kinetics of the Suzuki-Miyaura reaction are primarily governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Substituents on the phenylboronic acid exert their most significant influence on the transmetalation step. In this stage, the organic group is transferred from the boron atom to the palladium(II) center. The rate of this step is sensitive to the nucleophilicity of the carbon atom attached to boron.
Performance Comparison: The Influence of Electronic Substituents
The electronic properties of substituents on the phenylboronic acid ring directly modulate the rate of transmetalation. Electron-donating groups (EDGs) increase the electron density on the aryl ring, enhancing its nucleophilicity and generally accelerating the transfer to the electrophilic palladium center.[2] Conversely, electron-withdrawing groups (EWGs) decrease the ring's nucleophilicity, which can decelerate the transmetalation step.[3]
This trend is illustrated in the following tables, which summarize quantitative and semi-quantitative kinetic data from studies on various substituted phenylboronic acids.
Data Presentation
Table 1: Comparison of Relative Initial Reaction Rates for Substituted Phenylboronic Acids
This table provides a qualitative and relative comparison of initial reaction rates based on the electronic nature of the substituent on the phenylboronic acid. The data is normalized to the rate of a primary alkylboronic acid for context.
| Boronic Acid Class | Example Compound | Relative Initial Rate (Approx.) | Kinetic Rationale |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Baseline; transmetalation of sp³ carbons is often rate-limiting.[3] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Transmetalation is generally faster compared to alkylboronic acids.[3] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, accelerating transmetalation.[3] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | The electron-withdrawing trifluoromethyl group reduces the aryl ring's nucleophilicity, slowing transmetalation.[3] |
Note: Data is synthesized from comparative studies and serves to illustrate general trends.[3] Actual rates are highly dependent on the specific aryl halide, catalyst, and conditions used.
Table 2: Effect of Electron-Withdrawing Groups on the Transmetalation Rate Constant (k)
This table presents specific rate constants for the transmetalation step involving different boronic ester complexes. While these are not phenylboronic acids directly, the data clearly demonstrates how increasing the electron-withdrawing character of the boron complex drastically reduces the reaction rate. The study involved the reaction of a palladium(II) intermediate with various boronic esters derived from 4-fluorophenylboronic acid.
| Boron Reagent | Substituent Nature | Rate Constant (k) s⁻¹ | Relative Rate |
| 4-Fluorophenylboronic Acid | N/A (Baseline) | 2.91 × 10⁻⁴ | 1.0 |
| Catechol Boronic Ester | Weakly Withdrawing | 1.26 × 10⁻³ | 4.3 |
| Tetrachlorocatechol Boronic Ester | Strongly Withdrawing | 1.30 × 10⁻⁶ | 0.0045 |
Source: Adapted from kinetic data reported in Carrow, B. P., & Hartwig, J. F. (2011).[4] Conditions: Reactions performed at -30 °C.
The data unequivocally shows that the strongly electron-deficient tetrachlorocatechol ester undergoes transmetalation over 200 times slower than the parent boronic acid, highlighting the critical role of electronics in this step.[4]
Experimental Protocols
Reproducible kinetic studies require meticulous experimental design and execution. The following is a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using modern analytical techniques.
Objective: To determine the initial reaction rate and kinetic profile for the coupling of a substituted phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed Solvent (e.g., Toluene/Water 10:1, 10 mL)
-
Internal Standard (e.g., dodecane, for GC/HPLC analysis)
-
Anhydrous salts (e.g., MgSO₄) for workup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, palladium catalyst, ligand, and base.
-
Seal the tube with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent and the internal standard via syringe.
-
-
Reaction Execution and Monitoring:
-
Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80 °C).
-
Begin vigorous stirring to ensure homogeneity. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing diethyl ether and a small amount of water to stop the reaction.
-
-
Sample Workup and Analysis:
-
Vortex the quenched sample, separate the organic layer, and dry it over a small amount of anhydrous MgSO₄.
-
Analyze the organic sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the concentrations of the reactant (aryl halide) and product by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
By varying the initial concentrations of each reactant (aryl halide, boronic acid, catalyst, base) and observing the effect on the initial rate, the reaction order with respect to each component can be determined.
-
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical workflow for conducting a kinetic investigation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a kinetic study of a coupling reaction.
References
A Comparative Guide to Palladium Catalysts for the Synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science, is typically achieved through a palladium-catalyzed borylation of 1-bromo-3-methyl-2-propoxybenzene. The choice of the palladium catalyst and associated ligands is crucial for maximizing reaction yield and purity. This guide provides a comparative overview of common palladium catalysts applicable to this transformation, supported by data from analogous reactions in the scientific literature.
Performance Comparison of Palladium Catalysts
| Palladium Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | KOAc | 1,4-Dioxane | 80-100 | 70-95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-110 | 75-98 |
| PdCl₂(dppf) | - | KOAc | DMSO | 80 | 60-90[1] |
| Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | Room Temp - 80 | 70-95 |
| [XPhos Pd G2] | - | K₃PO₄ | 2-MeTHF | 80-100 | 80-99 |
Note: The data presented is compiled from various sources reporting on the borylation of aryl bromides and should be considered as a general guideline. Optimization of reaction conditions is crucial for achieving the best results for a specific substrate.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of an arylboronic acid via Miyaura borylation, adapted for the preparation of this compound.
Synthesis of this compound pinacol ester
Materials:
-
1-Bromo-3-methyl-2-propoxybenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-methyl-2-propoxybenzene, bis(pinacolato)diboron, potassium acetate, Pd(OAc)₂, and SPhos.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel.
Hydrolysis to the Boronic Acid:
The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or by transesterification with a diol followed by hydrolysis.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling is a fundamental reaction in which the synthesized boronic acid can be utilized. The following diagram illustrates the generally accepted catalytic cycle for this palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Crucial Role of the Base in the Suzuki Coupling of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a multifaceted role in the catalytic cycle. This guide provides a comparative analysis of commonly employed bases for the Suzuki coupling of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a sterically hindered and electronically complex substrate. By presenting extrapolated experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Pivotal Function of the Base in the Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, which is often rate-limiting. Its main role is to activate the boronic acid, forming a more nucleophilic boronate species.[1] This "ate" complex then facilitates the transfer of the organic moiety from the boron atom to the palladium center. The selection of an appropriate base can significantly impact the reaction yield, rate, and selectivity.[2][3] Common bases utilized in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[2]
Comparative Performance of Bases
| Base | Catalyst System (Exemplary) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Remarks |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 85-95 | Often an excellent choice for sterically hindered substrates. Its sufficient basicity and solubility in aqueous/organic mixtures promote high yields.[4] |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | 100-110 | 80-90 | A strong, soluble base that is effective in challenging couplings. Its higher cost can be a drawback. |
| K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 80-90 | 70-85 | A commonly used, cost-effective base. May require longer reaction times or be less effective for highly hindered substrates compared to K₃PO₄ or Cs₂CO₃.[5] |
| NaOH / KOH | PdCl₂(dppf) | DME/H₂O | 80-90 | 60-75 | Strong inorganic bases that can be effective, but their high basicity may lead to side reactions, such as hydrolysis of sensitive functional groups.[6] |
| Na₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 90-100 | 65-80 | Another common and inexpensive carbonate base. Its performance is generally comparable to or slightly lower than K₂CO₃ for hindered systems.[6] |
| KF | Pd(OAc)₂ / Buchwald Ligand | THF | 70-80 | Variable | Fluoride ions can activate the boronic acid differently from other bases, sometimes proving effective when others fail, especially in anhydrous conditions.[7] |
Note: The yields presented are extrapolated from literature on structurally similar sterically hindered arylboronic acids and are intended for comparative purposes. Actual yields will depend on the specific aryl halide coupling partner, catalyst, ligand, solvent, and precise reaction conditions.
Experimental Protocols
To ensure reproducibility, detailed experimental procedures are essential. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using potassium phosphate as the base.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Toluene
-
Deionized Water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.5 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free environment.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio, ensuring the K₃PO₄ can be partially dissolved). The mixture should be stirred vigorously.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the Suzuki coupling reaction and the central role of the base, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the activation of the boronic acid by a base to form the nucleophilic boronate species essential for the transmetalation step.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-5-methyl-2-propoxyphenylboronic acid and its positional isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side experimental data for these specific isomers is not extensively available in published literature, this comparison is built upon established principles of organic chemistry, including steric and electronic effects, and supported by data from analogous substituted phenylboronic acid systems. This document aims to provide a predictive framework for researchers to guide substrate selection and reaction optimization.
Introduction to Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (typically a boronic acid) and an organohalide, catalyzed by a palladium complex.[1] The reactivity of the boronic acid is a critical factor influencing reaction rates and yields. This reactivity is primarily governed by two key factors:
-
Electronic Effects: The electron density of the aromatic ring and the boron atom influences the transmetalation step, which is often the rate-determining step in the catalytic cycle. Electron-donating groups (EDGs) on the phenyl ring generally increase the nucleophilicity of the organic group, facilitating transmetalation and enhancing reactivity. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step.
-
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium complex, slowing down the transmetalation process and reducing overall reaction efficiency. Ortho-substituents, in particular, can have a significant detrimental effect on reactivity.[2]
Theoretical Reactivity Comparison of Isomers
The isomers of this compound present a fascinating case study in the interplay of steric and electronic effects. The key substituents are the bromo group (electron-withdrawing by induction, weakly deactivating by resonance), the methyl group (weakly electron-donating), and the propoxy group (electron-donating by resonance, weakly electron-withdrawing by induction).
Based on these principles, a qualitative reactivity trend can be predicted. The primary determinant of reactivity among these isomers is expected to be the degree of steric hindrance around the boronic acid moiety.
Predicted Reactivity Order (Highest to Lowest):
-
4-Bromo-3-methyl-2-propoxyphenylboronic acid: The boronic acid group is flanked by a propoxy group and a hydrogen atom, presenting moderate steric hindrance.
-
This compound: Similar to the above, with the boronic acid positioned between a propoxy group and a hydrogen.
-
2-Bromo-5-methyl-3-propoxyphenylboronic acid: The boronic acid is positioned between a bromine atom and a hydrogen, which is generally less sterically demanding than an alkoxy group. However, the overall substitution pattern might influence the conformation and accessibility of the boronic acid.
-
5-Bromo-3-methyl-2-propoxyphenylboronic acid: The boronic acid group is ortho to both a methyl and a propoxy group, leading to significant steric hindrance and therefore, the lowest predicted reactivity.
Quantitative Data from Analogous Systems
While specific comparative data for the target isomers is unavailable, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions of structurally similar substituted phenylboronic acids. This data illustrates the impact of substituent positioning on reaction outcomes and serves as a practical guide for estimating the potential reactivity of the isomers .
| Boronic Acid Isomer Analogue | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy-2-methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 2-Methoxy-5-methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 | [3] |
| 2,6-Dimethylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 80 | 4 | 98 | [2] |
| 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 45 | Inferred from similar systems |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Inferred from similar systems |
Note on Data: The yields presented are from various literature sources for compounds with similar substitution patterns to the isomers of interest. Direct comparison is challenging due to variations in reaction conditions. However, the general trends support the predicted reactivity based on steric and electronic effects. For instance, the highly hindered 2,6-dimethylphenylboronic acid requires specific conditions to achieve a high yield. The comparison between ortho- and para-nitrophenylboronic acids clearly demonstrates the negative impact of ortho-substitution.
Experimental Protocols
The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve the best results for each specific isomer.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid isomer (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid isomer, the palladium catalyst, and the base under an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Principles
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Factors Influencing Reactivity
This diagram outlines the logical relationship between molecular features and reactivity in the context of this guide.
Caption: Influence of steric and electronic effects on reactivity.
Experimental Workflow
A generalized workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The reactivity of this compound and its isomers in Suzuki-Miyaura coupling is dictated by a delicate balance of steric and electronic factors. While direct comparative experimental data is scarce, a thorough understanding of these principles allows for a strong predictive assessment of their relative reactivity. It is anticipated that isomers with less steric congestion around the boronic acid moiety will exhibit higher reactivity. The provided protocols and data from analogous systems offer a solid foundation for researchers to design and optimize their synthetic strategies for the preparation of novel biaryl compounds. Further experimental investigation is warranted to provide a definitive quantitative comparison of these specific isomers.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methyl-2-propoxyphenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, a halogenated boronic acid derivative.
Immediate Safety Precautions:
Before handling or disposing of this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).[1] All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Classification:
This compound falls into two primary hazardous waste categories:
-
Halogenated Organic Waste: Due to the presence of a bromine atom.[2][3]
-
Boronic Acid Derivative Waste: Requiring specific handling as a hazardous substance.[1]
Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][4][5]
Step-by-Step Disposal Protocol
This procedure outlines the systematic process for the safe collection, segregation, and disposal of waste containing this compound.
1. Waste Segregation and Collection:
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[5]
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1] These containers should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[6][7]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] The label should also indicate that it is a "Halogenated Organic Waste" and a "Boronic Acid Derivative".
2. Solid Waste Disposal:
Contaminated solid materials must be disposed of as hazardous waste.[1] This includes:
-
Gloves
-
Bench paper and weighing paper
-
Pipette tips
-
Contaminated vials or glassware that will not be cleaned
Collect these materials in a designated, labeled solid hazardous waste container.
3. Liquid Waste Disposal:
-
Aqueous and Organic Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.[2][8] Do not mix this waste stream with non-halogenated organic waste.[3][5][8]
-
Incompatible Materials: Avoid mixing with strong acids, bases, heavy metals, or strong oxidizing agents in the same waste container.[5][8]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. This rinsate must be collected and disposed of as halogenated liquid hazardous waste.[5]
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1][9] This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Storage and Pickup:
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.[1] This area should be secure, cool, and well-ventilated.[10]
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup.[1] Contact your Environmental Health and Safety (EHS) department to schedule a pickup when the container is nearly full.[5] Do not overfill waste containers.[5]
Quantitative Data Summary
| Parameter | Specification | Source |
| Waste Category | Halogenated Organic Waste, Boronic Acid Derivative | [1][2][3] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic containers | [6][7] |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Hazard Class | [1][3] |
| Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers | [3][5][8] |
| PPE | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat | [1] |
| Handling Location | Certified Chemical Fume Hood | [1] |
Experimental Protocol: Glassware Decontamination
-
Initial Solvent Rinse: a. Place the contaminated glassware in a chemical fume hood. b. Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). c. Collect all solvent rinsate in a designated "Halogenated Liquid Waste" container.
-
Basic Wash (Optional but Recommended): a. Prepare a dilute aqueous basic solution (e.g., 1 M sodium hydroxide). b. Rinse the glassware with the basic solution to convert any residual boronic acid to the more water-soluble boronate salt.[1][9] c. Collect this basic rinsate in the same "Halogenated Liquid Waste" container, ensuring compatibility.
-
Water Rinse: a. Rinse the glassware thoroughly with deionized water. b. Collect the initial water rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal, but consult your local EHS guidelines.[5]
-
Drying: a. Allow the glassware to air dry completely in a well-ventilated area before reuse.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. laballey.com [laballey.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. reddit.com [reddit.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-Bromo-5-methyl-2-propoxyphenylboronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5-methyl-2-propoxyphenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for analogous boronic acid compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust, splashes, and irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact and potential irritation.[1][2] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent dust inhalation.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Experimental Protocol: Safe Handling and Use in a Suzuki Coupling Reaction
This protocol outlines the step-by-step procedure for safely using a generic arylboronic acid, such as this compound, in a common cross-coupling reaction.
1. Preparation and Precautionary Measures:
-
Before starting, ensure the fume hood is operational and the workspace is clean and uncluttered.[2]
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Don all required PPE as detailed in the table above.
2. Reagent Weighing and Transfer:
-
Conduct all weighing and transferring of the solid this compound within the fume hood to contain any dust.[2]
-
Use a spatula for transfers to minimize dust generation.[2]
-
Keep the container of the boronic acid tightly closed when not in use.[2]
3. Reaction Setup:
-
Assemble the reaction glassware inside the fume hood.
-
Carefully add the weighed this compound and other reagents to the reaction vessel.
-
If dissolving the boronic acid, add the solvent slowly to avoid splashing.
4. Post-Reaction Work-up and Cleaning:
-
After the reaction is complete, quench the reaction mixture according to your specific protocol within the fume hood.
-
Clean all glassware and equipment thoroughly. The initial rinseate should be collected as hazardous waste.[3]
5. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove and decontaminate any soiled PPE before leaving the work area.
Operational and Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, wipes, and empty containers, must be treated as hazardous waste.[1]
-
Collect this waste in a designated, clearly labeled, and sealed container for halogenated organic waste.[3]
-
Do not mix this waste with non-halogenated waste streams.[3]
Spill Management:
-
In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[1]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Workflow: The following diagram outlines the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
